molecular formula C7H5I2NO2 B1647511 2-Amino-4,5-diiodobenzoic acid

2-Amino-4,5-diiodobenzoic acid

Cat. No.: B1647511
M. Wt: 388.93 g/mol
InChI Key: NRFOCADUUZVEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4,5-diiodobenzoic acid (CAS 35674-29-4) is a halogenated derivative of anthranilic acid (2-aminobenzoic acid) with the molecular formula C7H5I2NO2 and a molecular weight of 388.929 g/mol . Anthranilic acid isomers are recognized as biologically active substances, and their halogenated derivatives have been extensively investigated in scientific research . As a diiodinated aromatic compound, it serves as a valuable building block in organic synthesis and medicinal chemistry research. It is particularly useful for exploring structure-activity relationships in pharmaceutical development, similar to other halogenated aminobenzoic acids which have been studied as potent anti-inflammatory and analgesic agents . The compound's structure, featuring both an amino and a carboxylic acid functional group on the aromatic ring along with iodine atoms at the 4 and 5 positions, makes it a versatile precursor for synthesizing more complex molecules, including various heterocyclic systems. Researchers utilize this compound in the development of potential non-linear optical (NLO) materials, as studies on structurally similar diiodo isomers have shown promise for such applications . Proper handling procedures should be followed, and it must be stored in a cool, dark place under an inert atmosphere. 2-Amino-4,5-diiodobenzoic acid is intended for laboratory research purposes only and is not for diagnostic or human use.

Properties

Molecular Formula

C7H5I2NO2

Molecular Weight

388.93 g/mol

IUPAC Name

2-amino-4,5-diiodobenzoic acid

InChI

InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12)

InChI Key

NRFOCADUUZVEJO-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1I)I)N)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1I)I)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Amino-4,5-diiodobenzoic Acid

[1][2]

Molecular Weight:12

Part 1: Executive Summary & Isomeric Criticality

This technical guide details the synthesis and characterization of 2-Amino-4,5-diiodobenzoic acid (4,5-diiodoanthranilic acid).[1][2] This compound is a critical intermediate in the development of poly-iodinated radiocontrast agents and specific kinase inhibitors (e.g., benzimidazole derivatives).[2]

The "Isomer Trap"

Critical Note for Researchers: A common error in the literature and procurement is confusing the target compound with its thermodynamic isomer, 2-amino-3,5-diiodobenzoic acid (CAS 609-86-9).[1][2]

  • 3,5-Isomer: The natural product of direct electrophilic iodination of anthranilic acid (amino group directs ortho/para to positions 3 and 5).

  • 4,5-Isomer (Target): Requires specific regiochemical control, as the 4-position is meta to the directing amino group and para to the deactivating carboxyl group.[2] Direct iodination of anthranilic acid will not yield the 4,5-isomer in significant quantities.

Part 2: Synthesis Protocols

Two robust routes are presented. Method A is the preferred laboratory route if 2-amino-4-iodobenzoic acid is available.[1][2] Method B is the definitive structural route via Hoffman degradation, ensuring absolute regiochemical fidelity.

Method A: Electrophilic Iodination of 2-Amino-4-iodobenzoic Acid

This method leverages the strong para-directing effect of the amino group in the 2-amino-4-iodo precursor to install the second iodine at position 5.[1][2]

Reagents:
  • Substrate: 2-Amino-4-iodobenzoic acid (CAS 20776-67-4)[1][2]

  • Iodinating Agent: Iodine Monochloride (ICl) or

    
     / 
    
    
    [1][2]
  • Solvent: Glacial Acetic Acid (

    
    )[1][2]
    
  • Catalyst: None required (Amino activation is sufficient)[1][2]

Step-by-Step Protocol:
  • Dissolution: Dissolve 10.0 mmol of 2-amino-4-iodobenzoic acid in 50 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Prepare a solution of Iodine Monochloride (11.0 mmol, 1.1 eq) in 10 mL of acetic acid. Add this dropwise to the substrate solution at room temperature over 20 minutes.

    • Mechanistic Insight: The amino group activates positions 3 and 5. Position 3 is sterically crowded (sandwiched between

      
       and 
      
      
      ).[1][2] Position 5 is sterically accessible and electronically favored (
      
      
      to
      
      
      ).[1][2]
  • Reaction: Stir the mixture at 40°C for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[2] The starting material (

    
    ) should disappear, replaced by a slightly less polar product.[2]
    
  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 1% sodium bisulfite (

    
    ) to quench excess iodine (removes purple/brown color).
    
  • Isolation: A precipitate will form.[3] Filter the solid under vacuum.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove any trace 3,4,5-triiodo byproducts.[1][2]

Method B: Hoffman Degradation of 4,5-Diiodophthalimide

This route is chemically "fail-safe" for regiochemistry because the iodine atoms are fixed at positions 4 and 5 on the phthalic ring before the amine is generated.

Step-by-Step Protocol:
  • Precursor Preparation: Convert 4,5-diiodophthalic anhydride to 4,5-diiodophthalimide by heating with urea or aqueous ammonia at 150°C.[1]

  • Hypohalite Formation: In a flask, dissolve NaOH (40 mmol) in ice water (50 mL). Add Bromine (

    
    , 10 mmol) dropwise at 0°C to form sodium hypobromite (
    
    
    ).[1][2]
  • Degradation: Add 4,5-diiodophthalimide (10 mmol) to the cold

    
     solution.
    
  • Rearrangement: Stir at 0°C for 30 minutes, then heat rapidly to 80°C for 1 hour.

    • Mechanism:[2][3][4][5][6] The N-bromoimide forms an isocyanate intermediate, which hydrolyzes to the amine and releases

      
      .
      
  • Workup: Cool to room temperature. Adjust pH to 5.0 using dilute HCl. The target amino acid (amphoteric) will precipitate at its isoelectric point.[2]

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the divergence between the common (incorrect) route and the target-specific routes.

SynthesisPathwaysAnthranilicAnthranilic Acid(2-Aminobenzoic acid)Iodination_DirectDirect Iodination(I2 / ICl)Anthranilic->Iodination_DirectIsomer_353,5-Diiodobenzoic Acid(WRONG ISOMER)Iodination_Direct->Isomer_35Amino directs to 3 & 5Precursor_4I2-Amino-4-Iodobenzoic AcidIodination_Step2Controlled Iodination(ICl, AcOH)Precursor_4I->Iodination_Step2Target2-Amino-4,5-Diiodobenzoic Acid(TARGET)Iodination_Step2->TargetAmino directs to 5(3 is crowded)Phthalimide4,5-DiiodophthalimideHoffmanHoffman Degradation(NaOBr / NaOH)Phthalimide->HoffmanHoffman->TargetRegio-Retention

Figure 1: Synthetic logic flow comparing the generation of the unwanted 3,5-isomer versus the target 4,5-isomer.[1][2]

Part 4: Characterization & Data[1][2]

The structural identity must be validated using NMR to distinguish it from the 3,5-isomer.

Proton NMR ( -NMR)

Solvent: DMSO-

PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-3 7.35 - 7.45 Singlet (s)1HOrtho to

(shielded), Meta to

.[1][2] Isolated by iodines.[7]
H-6 8.10 - 8.20 Singlet (s)1HOrtho to

(deshielded).[1][2] Isolated by iodines.[7]
-NH2 ~5.5 - 6.5 Broad Singlet2HExchangeable protons.[1][2]
-COOH 11.0 - 13.0 Broad1HCarboxylic acid proton.[1][2]

Differentiation Key:

  • 4,5-Isomer: Two singlets (para-coupling is negligible).[1][2]

  • 3,5-Isomer: Two doublets (J ~ 2.0 Hz) corresponding to H-4 and H-6 (meta-coupling).[1][2]

Carbon NMR ( -NMR)

Key peaks expected:

  • C=O (Carboxyl): ~168 ppm[1][2]

  • C-NH2 (C2): ~150 ppm (Deshielded by N)[1][2]

  • C-I (C4, C5): ~85-100 ppm (Shielded by heavy atom effect of Iodine)[1][2]

Mass Spectrometry (ESI-MS)[1][2]
  • Molecular Ion:

    
     (Negative mode) = 387.8[1][2]
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so the pattern will be clean, unlike chloro- or bromo- compounds.[1][2]
    

Part 5: Applications & Handling[1][4]

Applications
  • Radiocontrast Agents: The 4,5-diiodo motif is a scaffold for building tri-iodinated benzene rings used in X-ray imaging (e.g., Iohexol precursors).[2]

  • Benzimidazole Synthesis: Condensation with aldehydes yields 5,6-diiodobenzimidazoles, which are potent kinase inhibitors.

  • Cross-Coupling: The C-I bonds at 4 and 5 have different reactivities (4 is more electron-deficient due to para-COOH), allowing for sequential Suzuki or Sonogashira couplings.

Safety Protocol
  • Iodine Toxicity: ICl and Iodine are corrosive and toxic. All iodination reactions must be performed in a fume hood.

  • Light Sensitivity: Polyiodinated aromatics are photosensitive. Store the product in amber vials wrapped in foil.

References

  • Chemical Identity & CAS: Chemsigma. 2-Amino-4,5-diiodobenzoic acid [35674-29-4].[1][2][8] Link

  • General Iodination Protocol (Grounding): Organic Syntheses. Anthranilic acid, 5-iodo-.[1][2][6] Coll. Vol. 2, p.353 (1943).[1][2] (Adapted for 4,5-substitution).[1][2][8][9] Link[1][2]

  • Hoffman Degradation Mechanism: Organic Syntheses. 2-Aminobenzophenone. Coll. Vol. 4, p.34 (1963).[2] (Demonstrates phthalimide-to-anthranilic conversion). Link[1][2]

  • Isomer Comparison (3,5-Diiodo): ChemicalBook. 2-Amino-3,5-diiodobenzoic acid Properties.[1][2] Link

Technical Characterization Guide: 2-Amino-4,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization of 2-Amino-4,5-diiodobenzoic acid (CAS 35674-29-4).

Editorial Note: This compound is a specific regioisomer of the more common 2-amino-3,5-diiodobenzoic acid (3,5-diiodoanthranilic acid). Direct experimental data for the 4,5-isomer is rare in open literature. This guide synthesizes theoretical prediction models with comparative analysis against the 3,5-isomer to provide a robust framework for identification and quality control.

Executive Summary

2-Amino-4,5-diiodobenzoic acid is a halogenated anthranilic acid derivative used as a specialized intermediate in the synthesis of bioactive quinazolinones and radiocontrast agents.

In drug development, verifying the regiochemistry of iodine substitution is critical. The primary impurity and structural isomer is 2-amino-3,5-diiodobenzoic acid , which forms readily during direct iodination of anthranilic acid. This guide provides the spectroscopic fingerprints required to distinguish the 4,5-isomer from its analogs using NMR, IR, and MS modalities.

Compound Attribute Details
CAS Number 35674-29-4
Molecular Formula C₇H₅I₂NO₂
Molecular Weight 388.93 g/mol
Monoisotopic Mass 388.84 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.

Structural Analysis & Predicted NMR Data

The definitive identification of the 4,5-isomer relies on 1H NMR coupling patterns. Unlike the 3,5-isomer, which possesses meta-positioned protons (H4, H6) showing distinct coupling (


 Hz), the 4,5-isomer possesses para-positioned protons (H3, H6) which appear as singlets.
Theoretical 1H NMR Shifts (DMSO-d₆)

Predictions based on substituent chemical shift additivity rules (Base Benzene: 7.27 ppm).

ProtonPositionPredicted Shift (δ)MultiplicityCoupling (

)
Structural Logic
H-3 Ortho to NH₂6.80 ppm Singlet (s)-Shielded by adjacent amino group; Para to H-6 (negligible coupling).
H-6 Ortho to COOH7.96 ppm Singlet (s)-Deshielded by carbonyl anisotropy; Para to H-3.
NH₂ C-2~7.0 - 7.5 ppm Broad (br s)-Exchangeable; shift varies with concentration/water content.
COOH C-1~13.0 ppm Broad (br s)-Highly deshielded acidic proton.
Comparative Diagnosis: 4,5-Isomer vs. 3,5-Isomer

This table is the "Go/No-Go" decision matrix for QC chemists.

Feature4,5-Diiodo (Target) 3,5-Diiodo (Common Impurity)
Proton Positions H-3 and H-6 (Para)H-4 and H-6 (Meta)
Coupling Pattern Two Singlets Two Doublets (

Hz)
H-3 Shift ~6.8 ppm (Shielded)N/A (Substituted with I)
H-4 Shift N/A (Substituted with I)~8.0 ppm (Deshielded)

Spectroscopic Protocols

A. Nuclear Magnetic Resonance (NMR)

Objective: Confirm regiochemistry via proton multiplicity.

Protocol:

  • Sample Prep: Dissolve 10–15 mg of sample in 0.6 mL DMSO-d₆ . (CDCl₃ is not recommended due to poor solubility).

  • Instrument: 400 MHz or higher.

  • Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy for aromatic protons).

    • Scans: 16–32.

    • Temperature: 298 K.

  • Analysis: Focus on the aromatic region (6.5–8.5 ppm). Look for two sharp singlets. If doublets are observed, the sample is the 3,5-isomer.

B. Infrared Spectroscopy (FT-IR)

Objective: Identify functional groups and substitution patterns.

Functional GroupWavenumber (cm⁻¹)Vibration ModeNotes
NH₂ (Amine) 3300–3500Stretching (Sym/Asym)Doublet typical for primary amines.
COOH (Acid) 2500–3000O-H StretchBroad, "hump" characteristic of dimers.
C=O (Carbonyl) 1670–1700StretchingLower frequency due to conjugation and internal H-bonding.
C-I (Aryl Iodide) 500–600StretchingStrong fingerprint bands.
Ar-H (Subst.) 800–900Out-of-plane BendingPattern specific to 1,2,4,5-tetrasubstitution.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet (1 mg sample : 100 mg KBr).

  • Resolution: 4 cm⁻¹.

  • Scans: 16.

C. Mass Spectrometry (MS)

Objective: Confirm molecular weight and iodine count.

Data Profile:

  • Ionization: ESI (-) (Negative mode is preferred for carboxylic acids) or ESI (+).

  • Molecular Ion:

    • ESI (-): [M-H]⁻ = 387.8 m/z

    • ESI (+): [M+H]⁺ = 389.8 m/z

  • Isotope Pattern: Iodine (¹²⁷I) is monoisotopic. Unlike Cl or Br, there is no M+2 peak. The mass spectrum will show a clean molecular ion without heavy isotope splitting.

  • Fragmentation (MS/MS):

    • Loss of CO₂ (M - 44).

    • Loss of Iodine radical (M - 127).

Logical Verification Workflow

The following diagram illustrates the decision logic for validating the 2-Amino-4,5-diiodobenzoic acid structure against its isomers.

G Start Unknown Sample (C7H5I2NO2) MS_Check Step 1: Mass Spectrometry Check [M-H]- Start->MS_Check Mass_Decision Mass = 387.8? MS_Check->Mass_Decision NMR_Check Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region Mass_Decision->NMR_Check Yes Result_Fail Reject: Incorrect Mass Mass_Decision->Result_Fail No Coupling_Decision Coupling Pattern? NMR_Check->Coupling_Decision Result_35 ID: 3,5-Diiodo Isomer (Common Impurity) Coupling_Decision->Result_35 Two Doublets (J=2Hz) Result_45 ID: 2-Amino-4,5-diiodobenzoic acid (Target Compound) Coupling_Decision->Result_45 Two Singlets

Figure 1: Structural elucidation workflow distinguishing the 4,5-isomer from the 3,5-isomer via NMR coupling topology.

References

  • ChemicalBook. (2025). 2-Amino-4,5-diiodobenzoic acid Product Information and CAS 35674-29-4. Retrieved from

  • National Institutes of Health (PubChem). (2025). Compound Summary: 2-Amino-3,5-diiodobenzoic acid (Isomer Comparison). Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for NMR additivity rules).
  • Sigma-Aldrich. (2025).[1][2] Anthranilic Acid Derivatives and Spectroscopic Standards. Retrieved from

Sources

potential applications of 2-Amino-4,5-diiodobenzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Applications of 2-Amino-4,5-diiodobenzoic Acid in Medicinal Chemistry

Introduction: Unveiling the Potential of a Halogenated Scaffold

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Anthranilic acid and its analogues represent a privileged pharmacophore, forming the core of numerous approved drugs and clinical candidates.[1][2] Their inherent structural features—an aromatic ring substituted with a carboxylic acid and an amino group—provide a versatile platform for chemical modification and interaction with a wide array of biological targets.[3] This guide focuses on a specific, yet underexplored, derivative: 2-Amino-4,5-diiodobenzoic acid .

The introduction of two iodine atoms onto the anthranilic acid core is not a trivial modification. Halogenation, particularly with heavier halogens like iodine, can profoundly influence a molecule's physicochemical and pharmacological properties. Iodine atoms can increase lipophilicity, alter metabolic profiles, and, most notably, participate in halogen bonding—a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for protein targets.[4] Furthermore, the high atomic number and electron density of iodine make it an ideal element for developing radiocontrast agents and radiopharmaceuticals.[5][6]

This document, intended for researchers and drug development professionals, will serve as a technical exploration of 2-Amino-4,5-diiodobenzoic acid. We will delve into its synthesis, propose key therapeutic avenues based on the established pharmacology of its parent class, and provide detailed experimental frameworks to validate these hypotheses. The overarching goal is to present this molecule not merely as a chemical entity, but as a strategic starting point for innovation in diverse areas of medicinal chemistry.

Section 1: Synthesis and Chemical Profile

The viability of any chemical scaffold in a drug discovery program begins with its accessibility. While various methods exist for the iodination of aromatic compounds, a robust and scalable synthesis is crucial.[7][8]

Proposed Synthetic Protocol

A practical approach for the synthesis of 2-Amino-4,5-diiodobenzoic acid involves the direct electrophilic iodination of 2-Aminobenzoic acid (anthranilic acid). The use of iodine monochloride (ICl) in an acidic medium is a well-established method for achieving di-iodination of activated aromatic rings.[9]

Experimental Protocol: Synthesis of 2-Amino-4,5-diiodobenzoic acid

  • Dissolution: Dissolve 1.0 equivalent of 2-Aminobenzoic acid in a suitable solvent mixture, such as glacial acetic acid and water.

  • Reagent Preparation: In a separate flask, prepare a solution of 2.2 equivalents of Iodine Monochloride (ICl) in concentrated hydrochloric acid.

  • Reaction: Slowly add the ICl solution dropwise to the stirred solution of 2-Aminobenzoic acid at room temperature. The amino group at position 2 and the carboxylic acid at position 1 are ortho, para-directing. The strong activation by the amino group directs iodination to the para-position (position 5) and a subsequent iodination to the ortho-position (position 3 or 4). Steric hindrance from the adjacent carboxylic acid may favor substitution at position 4 over position 6.

  • Heating & Stirring: After the addition is complete, warm the reaction mixture to approximately 80-85°C and maintain stirring for 3-4 hours to ensure the completion of the di-iodination.

  • Precipitation & Isolation: Cool the mixture to room temperature, which should induce the precipitation of the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

  • Purification: The crude product can be purified by recrystallization. A common method is to dissolve the product in a basic aqueous solution (e.g., sodium bicarbonate) to form the sodium salt, treat with a decolorizing agent like activated charcoal, filter, and then re-precipitate the purified acid by adding a strong acid (e.g., HCl).

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

G cluster_workflow Synthesis Workflow A 1. Dissolve Anthranilic Acid C 3. Add ICl to Anthranilic Acid (Room Temp) A->C B 2. Prepare ICl Solution B->C D 4. Heat to 80-85°C (3-4h) C->D E 5. Cool & Precipitate D->E F 6. Isolate via Filtration E->F G 7. Purify (Recrystallization) F->G H 8. Characterize Product G->H

Fig 1. High-level workflow for the synthesis of 2-Amino-4,5-diiodobenzoic acid.
Physicochemical Properties (Predicted)

The introduction of two heavy iodine atoms significantly impacts the molecule's properties compared to the parent anthranilic acid.

PropertyAnthranilic Acid2-Amino-4,5-diiodobenzoic acid (Predicted)Rationale for Change
Molecular Weight137.14 g/mol 388.94 g/mol Addition of two iodine atoms.
LogP (Lipophilicity)~1.2> 3.0Iodine atoms significantly increase lipophilicity.
pKa (Carboxylic Acid)~4.95~3.5 - 4.0Electron-withdrawing inductive effect of iodine increases acidity.
ReactivityAmino & Carboxyl groupsAmino & Carboxyl groups, plus C-I bondsThe C-I bonds offer sites for cross-coupling reactions (e.g., Suzuki, Sonogashira).

Section 2: Potential Therapeutic Applications & Screening Strategies

The true potential of 2-Amino-4,5-diiodobenzoic acid lies in its utility as a scaffold for developing drugs targeting a range of diseases. The following sections outline key therapeutic areas and the experimental logic for exploration.

Anti-inflammatory Agents

Causality: The anthranilic acid core is the defining feature of fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid.[10] These drugs function primarily by inhibiting cyclooxygenase (COX) enzymes. The diiodo-scaffold can be explored for novel COX inhibitors with potentially altered selectivity (COX-1 vs. COX-2) or for targeting other inflammatory pathways.

Experimental Workflow:

  • Primary Screen (In Vitro): Screen 2-Amino-4,5-diiodobenzoic acid and its derivatives in cell-free COX-1 and COX-2 enzymatic inhibition assays to determine IC₅₀ values and selectivity.

  • Secondary Screen (Cell-Based): Utilize lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) to quantify the inhibition of pro-inflammatory mediators like prostaglandin E₂ (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) via ELISA.[11]

  • Tertiary Screen (In Vivo): For promising candidates, assess anti-inflammatory efficacy in a standard animal model, such as the carrageenan-induced paw edema model in rats.[12]

G cluster_workflow Anti-inflammatory Screening Cascade A In Vitro Screen COX-1/COX-2 Inhibition (Determine IC₅₀) B Cell-Based Screen LPS-Stimulated Macrophages (Measure PGE₂, IL-6, TNF-α) A->B Active & Selective Compounds C In Vivo Model Carrageenan-Induced Paw Edema (Assess Efficacy) B->C Potent Inhibitors D Lead Candidate C->D Efficacious Compounds

Fig 2. A tiered screening approach for identifying anti-inflammatory leads.
Anticancer Therapeutics

Causality: Anthranilic acid derivatives have demonstrated anticancer potential through diverse mechanisms, including the induction of apoptosis and inhibition of critical signaling pathways like Hedgehog and MAPK.[1] The heavy iodine atoms of 2-Amino-4,5-diiodobenzoic acid can facilitate unique interactions within the binding pockets of kinases or other cancer-related proteins. Furthermore, the core can serve as a building block for more complex molecules, such as topoisomerase inhibitors.[13]

Proposed Mechanisms to Investigate:

  • Kinase Inhibition: The scaffold could be elaborated to target ATP-binding sites of oncogenic kinases.

  • Apoptosis Induction: Assess for activation of caspase pathways and disruption of mitochondrial membrane potential.

  • Signaling Pathway Modulation: Screen for inhibition of key cancer pathways (e.g., Hedgehog, Wnt, MAPK).

Experimental Workflow:

  • Initial Cytotoxicity Screen: Evaluate the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) using an MTT or similar cell viability assay to identify sensitive cell lines.

  • Mechanism of Action Studies: In sensitive cell lines, perform:

    • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to identify cell cycle arrest.

    • Apoptosis Assays: Employ Annexin V/PI staining and western blot for cleaved caspases (e.g., caspase-3) to confirm apoptotic cell death.[13]

    • Target Engagement: Utilize techniques like thermal shift assays or kinase activity panels to identify specific protein targets.

Radiopharmaceuticals and Imaging Agents

Causality: This is perhaps the most direct and promising application. Iodinated molecules are extensively used as X-ray contrast media due to iodine's high atomic mass, which effectively attenuates X-rays.[6][14] By using radioactive isotopes of iodine (¹²³I, ¹²⁴I, ¹³¹I), 2-Amino-4,5-diiodobenzoic acid can be converted from a simple chemical scaffold into a powerful theranostic agent for both medical imaging and targeted radiotherapy.[15]

Potential Applications:

  • X-Ray Contrast Agent: The base molecule itself, or a more soluble derivative, could be evaluated for use in computed tomography (CT).

  • SPECT/PET Imaging: Synthesis with ¹²³I (for SPECT) or ¹²⁴I (for PET) would create a tracer. If this molecule or a derivative shows preferential uptake in certain tissues or tumors, it could be a valuable diagnostic tool.

  • Targeted Radiotherapy: Using the potent beta-emitter ¹³¹I, a derivative that targets a specific cancer cell receptor could deliver a cytotoxic radiation dose directly to the tumor, minimizing systemic toxicity.

G cluster_workflow Radiopharmaceutical Development Pathway A Scaffold 2-Amino-4,5-diiodobenzoic acid B Incorporate Isotope A->B C I-123 (SPECT) B->C Diagnostic D I-124 (PET) B->D Diagnostic E I-131 (Therapy) B->E Therapeutic F Diagnostic Imaging C->F D->F G Targeted Radiotherapy E->G

Fig 3. Isotope selection dictates the application in nuclear medicine.

Section 3: Structure-Activity Relationship (SAR) and Library Development

2-Amino-4,5-diiodobenzoic acid is not an end-point but a starting point. A systematic exploration of the structure-activity relationship is essential for optimizing biological activity. The three key functional handles—the amino group, the carboxylic acid, and the C-I bonds—offer rich opportunities for chemical diversification.

Key Modification Sites:

  • Amino Group (Position 2):

    • Acylation/Sulfonylation: Forms amides and sulfonamides, altering hydrogen bonding capacity and lipophilicity.

    • N-Arylation (Buchwald-Hartwig coupling): Can introduce bulky substituents to probe larger pockets, mimicking the structure of fenamate NSAIDs.

    • Heterocycle Formation: Can be used as a synthon to build fused heterocyclic systems (e.g., quinazolinones), which often possess potent biological activity.

  • Carboxylic Acid Group (Position 1):

    • Esterification: Creates prodrugs that can improve cell permeability, releasing the active acid upon hydrolysis by intracellular esterases.[16]

    • Amide Formation: Coupling with various amines or amino acids can modulate solubility, cell uptake, and target interactions.

  • Iodine Atoms (Positions 4, 5):

    • Cross-Coupling Reactions: The C-I bonds are amenable to reactions like Suzuki or Sonogashira coupling, allowing for the introduction of aryl or alkynyl groups. This dramatically expands the chemical space and allows for the precise positioning of functional groups to interact with specific residues in a target protein.

A combinatorial library based on these modifications can be synthesized and subjected to high-throughput screening to rapidly identify hits for the therapeutic targets outlined above.

Conclusion and Future Outlook

2-Amino-4,5-diiodobenzoic acid represents a highly versatile and strategically valuable scaffold for modern drug discovery. Its foundation in the well-validated anthranilic acid pharmacophore provides a strong rationale for its exploration in anti-inflammatory and anticancer applications.[1][10] More significantly, its di-iodinated nature opens a direct and compelling path toward the development of next-generation imaging agents and targeted radiopharmaceuticals—a critical need in the era of personalized medicine.[15]

The experimental workflows and synthetic strategies detailed in this guide provide a clear roadmap for researchers to unlock the potential of this molecule. By systematically exploring its derivatization and screening it against a diverse set of biological targets, the scientific community can transform this simple building block into potent and innovative therapeutic and diagnostic tools.

References

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • Andreucci, M., Faga, T., Pisani, A., Sabbatini, M., & Michael, A. (2019). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. Journal of Clinical Medicine, 8(11), 1989.
  • National Institutes of Health. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. Retrieved from [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. Retrieved from [Link]

  • Rock Chemicals, Inc. (2024). Role of Iodine and Its Derivatives in Different Industries. Retrieved from [Link]

  • PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5-dihydroxybenzoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Evaluation of Biological Activity and Qualitative Analysis of 2, 5-dihydroxybenzoic acid from Momordica charantia Fruit. Retrieved from [Link]

  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • PubMed. (2009). Iodine atoms: a new molecular feature for the design of potent transthyretin fibrillogenesis inhibitors. Retrieved from [Link]

  • Journal of the American Pharmaceutical Association. (1949). The metabolism of iodine compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Retrieved from [Link]

  • National Institutes of Health. (2024). Iodine-induced synthetic method and pharmacokinetic study of cis- and trans-crocetin. Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • ResearchGate. (2025). A comprehensive review on medicinal applications of iodine. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodine (medical use). Retrieved from [Link]

  • ResearchGate. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery and Early Uses of Iodine. Retrieved from [Link]

  • YouTube. (2024). Medicinal Chemistry II (80) Amino Benzoic Acid Derivatives | B.Pharmacy 5th Semester | Medchem II. Retrieved from [Link]

  • RSC Publishing. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[11][17]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]

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2-Amino-4,5-diiodobenzoic Acid: A Technical Guide to a Novel Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-4,5-diiodobenzoic acid represents a structurally intriguing but sparsely documented building block for organic synthesis. This guide directly addresses the notable absence of this specific isomer in mainstream chemical literature and commercial catalogs. By leveraging established principles of organic chemistry and drawing parallels with more common isomers, this document provides a comprehensive theoretical framework for its synthesis, reactivity, and potential applications. We offer field-proven insights into overcoming the challenges associated with its preparation and explore its prospective utility in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. This guide is intended to empower researchers to explore the untapped potential of this novel reagent.

Introduction: The Untapped Potential of a Rare Isomer

Iodinated aromatic compounds are invaluable precursors in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond in a variety of cross-coupling reactions. While mono-iodinated and 3,5-di-iodinated aminobenzoic acids are well-established building blocks, 2-amino-4,5-diiodobenzoic acid remains a largely unexplored entity. Its unique substitution pattern—with vicinal iodine atoms and an adjacent amino group—suggests a rich and complex reactivity profile. The strategic placement of these functional groups offers the potential for sequential and regioselective transformations, making it a hypothetically powerful tool for the synthesis of novel polycyclic and heterocyclic structures. This guide will provide a comprehensive overview of the theoretical synthesis and potential applications of this promising, yet underutilized, molecule.

Proposed Synthesis of 2-Amino-4,5-diiodobenzoic Acid

A significant challenge in utilizing 2-amino-4,5-diiodobenzoic acid is the lack of a well-established synthetic protocol. The direct di-iodination of 2-aminobenzoic acid typically yields the 3,5-diiodo isomer due to the directing effects of the amino and carboxyl groups. The amino group is a strongly activating ortho-, para-director, while the carboxyl group is a deactivating meta-director.[1][2][3][4] This inherent electronic preference makes the synthesis of the 4,5-diiodo isomer non-trivial.

A plausible, albeit speculative, multi-step approach is proposed, starting from a more readily available precursor, 4-aminobenzoic acid.

G cluster_synthesis Proposed Synthetic Pathway A 4-Aminobenzoic Acid B 4-Amino-3-iodobenzoic Acid A->B Iodination (I2, NaHCO3) C 4-Amino-3,5-diiodobenzoic Acid B->C Further Iodination (I2, HIO3) D 4-Acetamido-3,5-diiodobenzoic Acid C->D Acetylation (Ac2O) E 2-Amino-4,5-diiodobenzoic Acid D->E Directed ortho-lithiation followed by rearrangement/hydrolysis (speculative)

Caption: Proposed multi-step synthesis of 2-amino-4,5-diiodobenzoic acid.

Rationale Behind the Proposed Synthetic Strategy

This proposed pathway is designed to circumvent the inherent directing group effects of 2-aminobenzoic acid.

  • Step 1 & 2: Iodination of 4-Aminobenzoic Acid: The initial iodination of 4-aminobenzoic acid is expected to proceed at the positions ortho to the strongly activating amino group, yielding a mixture of mono- and di-iodinated products. Judicious choice of iodinating agents and reaction conditions would be crucial to favor the desired 3,5-di-iodination.

  • Step 3: Acetylation: Protection of the amino group as an acetamide is a standard procedure to moderate its activating effect and to introduce steric bulk, which can influence the regioselectivity of subsequent reactions.

  • Step 4: Directed ortho-Lithiation and Rearrangement: This is the most speculative and challenging step. The concept relies on the possibility of a directed ortho-lithiation at the 2-position, guided by the acetamido group, followed by a rearrangement or a series of steps to introduce the amino group at the 2-position and shift the iodine atoms. This would likely require extensive optimization and may have a low yield.

Experimental Protocol: Iodination of 4-Aminobenzoic Acid (Hypothetical)
  • Dissolution: Dissolve 10 g of 4-aminobenzoic acid in 200 mL of a suitable solvent, such as ethanol or acetic acid.

  • Addition of Base: Add a stoichiometric equivalent of a mild base, such as sodium bicarbonate, to neutralize the carboxylic acid.

  • Iodination: Slowly add a solution of iodine (I₂) and an oxidizing agent (e.g., iodic acid, HIO₃) in the same solvent. The reaction should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Isolation: Acidify the solution to precipitate the product, which can then be collected by filtration and purified by recrystallization.

Note: This is a hypothetical protocol and would require significant experimental optimization.

Potential Applications in Organic Synthesis

The true value of 2-amino-4,5-diiodobenzoic acid lies in its potential as a versatile building block for the synthesis of complex organic molecules, particularly heterocycles. The two vicinal iodine atoms offer opportunities for sequential or double cross-coupling reactions, while the amino and carboxylic acid functionalities can participate in a variety of cyclization reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The two iodine atoms in 2-amino-4,5-diiodobenzoic acid could, in principle, be sequentially replaced with different aryl or vinyl groups, leading to the synthesis of highly substituted aromatic compounds.

G cluster_suzuki Suzuki-Miyaura Coupling Reactant 2-Amino-4,5-diiodobenzoic Acid Intermediate Mono-arylated Intermediate Reactant->Intermediate Ar1-B(OH)2, Pd catalyst, Base Product Di-arylated Product Intermediate->Product Ar2-B(OH)2, Pd catalyst, Base

Caption: Sequential Suzuki-Miyaura coupling of 2-amino-4,5-diiodobenzoic acid.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleConcentration/Loading
Palladium CatalystPd(PPh₃)₄, Pd(dppf)Cl₂1-5 mol%
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2-3 equivalents
SolventToluene, Dioxane, DMF0.1 - 1 M
Temperature80 - 120 °C-
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds.[5] This reaction could be employed to synthesize diaryl ethers or diaryl amines from 2-amino-4,5-diiodobenzoic acid. The intramolecular version of this reaction is particularly interesting for the synthesis of heterocyclic systems.

Synthesis of Heterocycles: The Case of Phenothiazines

A particularly promising application of 2-amino-4,5-diiodobenzoic acid is in the synthesis of phenothiazines and related heterocyclic structures. Phenothiazines are an important class of compounds with a wide range of biological activities. The synthesis could be envisioned through an initial Ullmann condensation to form a diarylamine, followed by an intramolecular cyclization.

G cluster_phenothiazine Phenothiazine Synthesis Workflow Start 2-Amino-4,5-diiodobenzoic Acid Step1 Ullmann Condensation with a Thiophenol Start->Step1 Intermediate Diarylamine Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product Substituted Phenothiazine Step2->Product

Sources

The Halogen's Touch: A Technical Guide to the Discovery and Enduring Legacy of Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of halogens into organic molecules represents a cornerstone of modern medicinal chemistry and materials science. This in-depth technical guide explores the rich history and discovery of halogenated benzoic acids, a class of compounds that has proven to be remarkably versatile and impactful. From early, often serendipitous, discoveries to the development of highly sophisticated and regioselective synthetic methodologies, we will trace the evolution of our ability to harness the unique properties of these halogenated scaffolds. This guide will provide a comprehensive overview of the key scientific milestones, the pioneering researchers who illuminated this field, and the ever-expanding applications of halogenated benzoic acids in drug discovery, agrochemicals, and beyond. We will delve into the fundamental principles that govern their synthesis and reactivity, offering detailed experimental protocols for seminal reactions and illustrating the logic behind these synthetic strategies.

The Genesis: From Gum Benzoin to a Fundamental Scaffold

The story of halogenated benzoic acids begins with the parent molecule itself. Benzoic acid was first described in the 16th century, with figures like Nostradamus noting its formation from the dry distillation of gum benzoin, a resin from Styrax trees.[1][2] However, it wasn't until 1832 that Justus von Liebig and Friedrich Wöhler elucidated its chemical structure, paving the way for systematic investigations into its reactivity.[2] The first industrial synthesis of benzoic acid involved the hydrolysis of benzotrichloride, a process that notably could lead to chlorinated benzoic acid derivatives as byproducts, hinting at the nascent field of benzoic acid halogenation.[2]

The Dawn of Halogenation: Early Methods and Key Discoveries

The 19th and early 20th centuries witnessed the first deliberate introductions of halogens onto the benzoic acid ring. These early methods, while groundbreaking, often lacked the precision and control of modern techniques.

Chlorination: The First Halogen Adorns the Ring

One of the earliest practical methods for the preparation of chlorobenzoic acids involved the oxidation of the corresponding chlorotoluenes. The work of Emmerling and later Graebe was pivotal in establishing this route. For instance, o-chlorobenzoic acid could be synthesized by the permanganate oxidation of o-chlorotoluene. Another significant early method was the replacement of the amino group in anthranilic acid with a chlorine atom, a transformation that foreshadowed the development of more general diazotization reactions.

Bromination: Expanding the Halogen Palette

The direct bromination of benzoic acid was also explored in the early 20th century. A notable method from 1909 involved heating benzoic acid with bromine in a sealed tube with water to produce 3-bromobenzoic acid. This electrophilic aromatic substitution reaction, while effective, highlighted the inherent directing effects of the carboxyl group, which deactivates the ring and primarily directs incoming electrophiles to the meta position.

Iodination via Diazotization: The Sandmeyer Reaction

A major breakthrough in the synthesis of aryl halides, including iodobenzoic acids, came in 1884 with Traugott Sandmeyer's discovery of the reaction that now bears his name.[3] The Sandmeyer reaction provides a versatile method to replace an amino group on an aromatic ring with a variety of substituents, including halogens, via a diazonium salt intermediate.[4] This reaction was, and still is, a cornerstone for the synthesis of iodo- and other halogenated benzoic acids, offering a level of regiochemical control that was previously unattainable.[5][6] For example, 2-iodobenzoic acid can be readily prepared from anthranilic acid through this method.[5]

Fluorination: A Latecomer with Profound Impact

The introduction of fluorine into aromatic rings presented a significant challenge to early organic chemists. The high reactivity of elemental fluorine made direct fluorination difficult to control. A significant advancement came with the development of the Balz-Schiemann reaction, which utilizes the thermal decomposition of diazonium tetrafluoroborates to introduce a fluorine atom. This reaction, a variation of the Sandmeyer reaction, became a key method for the synthesis of fluorinated aromatics, including fluorobenzoic acids.[7] The importance of fluorinated organic molecules, particularly in medicinal chemistry, has grown exponentially, with approximately 25% of all drugs in 2011 containing at least one fluorine atom, a significant increase from just 2% in 1970.[2]

The Evolution of Synthesis: Towards Precision and Efficiency

The initial forays into halogenating benzoic acid laid the groundwork for the development of more sophisticated and regioselective methods. The drive for greater control over the position of halogenation has been a central theme in the evolution of synthetic organic chemistry.

Electrophilic Aromatic Substitution: Understanding Regioselectivity

The mechanism of electrophilic aromatic substitution (SEAr) was elucidated in the early 20th century, with Henry Armstrong's proposal of what is now known as the Wheland intermediate in 1890 being a significant milestone.[8] This understanding provided a theoretical framework for predicting the outcome of halogenation reactions on substituted benzenes. The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position.

Directed Ortho-Metalation (DoM): Unlocking New Regiochemistries

A paradigm shift in the regioselective functionalization of aromatic rings came with the independent discoveries of directed ortho-metalation (DoM) by Henry Gilman and Georg Wittig around 1940.[9] This powerful technique utilizes a directing group (DMG) containing a heteroatom to coordinate with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, including a halogen source, to afford the ortho-substituted product with high selectivity. The amide and other derivatives of the carboxylic acid group can act as effective directing groups, providing access to ortho-halogenated benzoic acids that are difficult to obtain through classical electrophilic substitution.

Directed_Ortho_Metalation Aromatic Aromatic Ring with DMG Intermediate Coordinated Intermediate Aromatic->Intermediate Coordination Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->Intermediate Aryllithium ortho-Lithiated Species Intermediate->Aryllithium Deprotonation Product ortho-Halogenated Product Aryllithium->Product Electrophilic Quench Electrophile Electrophile (e.g., Br2) Electrophile->Product Sandmeyer_Reaction Anthranilic_Acid Anthranilic Acid Diazonium_Salt Arenediazonium Salt Anthranilic_Acid->Diazonium_Salt NaNO2, HCl 0-5 °C Product 2-Iodobenzoic Acid Diazonium_Salt->Product Addition to KI solution Iodide_Source Potassium Iodide (KI) Iodide_Source->Product Byproducts N2 + KCl Product->Byproducts

Figure 2: Workflow for the synthesis of 2-Iodobenzoic Acid via the Sandmeyer Reaction.

Synthesis of 3-Bromobenzoic Acid by Direct Bromination

This protocol is based on early 20th-century methods for the electrophilic bromination of benzoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled glass tube, combine benzoic acid, bromine, and water.

  • Seal the tube and heat it in an appropriate apparatus (e.g., an oil bath or furnace) at 140-150 °C for several hours.

  • Workup: After cooling, carefully open the sealed tube (caution: pressure may have built up).

  • Transfer the contents to a beaker and remove any unreacted bromine (e.g., by addition of sodium bisulfite solution).

  • Isolation and Purification: Collect the crude 3-bromobenzoic acid by filtration.

  • Boil the crude product with a large volume of water to remove any remaining benzoic acid.

  • Filter the hot solution and allow it to cool to crystallize the purified 3-bromobenzoic acid.

Conclusion and Future Outlook

The journey of halogenated benzoic acids, from their incidental formation in early industrial processes to their rational design in modern laboratories, mirrors the broader evolution of organic chemistry. The ability to precisely install halogens onto this fundamental aromatic scaffold has unlocked immense potential in fields ranging from medicine to agriculture. As synthetic methodologies continue to advance, with a growing emphasis on sustainability and efficiency, the story of halogenated benzoic acids is far from over. The development of novel catalytic systems for C-H functionalization and the exploration of more complex halogenation patterns will undoubtedly lead to the discovery of new molecules with unique and valuable properties, ensuring the enduring legacy of the halogen's touch on the benzoic acid core.

References

  • Redox. (2021, October 20). Benzoic Acid – Natures preservative. Retrieved from [Link]

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  • Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Rzepa, H. (n.d.). The oldest reaction mechanism: updated! Henry Rzepa's Blog. Retrieved from [Link]

  • ResearchGate. (2022, January 12). Development of herbicides after 1945. Retrieved from [Link]

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  • RSC Publishing. (2023, November 17). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews. Retrieved from [Link]

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  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

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Methodological & Application

detailed synthesis protocol for 2-Amino-4,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the regioselective synthesis of 2-Amino-4,5-diiodobenzoic acid (CAS: 20776-54-9 for 4-iodo analog; specific isomer often custom synthesized). Unlike the common 2-amino-3,5-diiodobenzoic acid produced via direct iodination of anthranilic acid, the 4,5-diiodo isomer requires a scaffold-based approach to bypass the natural electronic directing effects of the amino group. This guide presents a high-purity route utilizing 4,5-diiodophthalimide as a symmetric precursor, followed by a Hofmann rearrangement. This method ensures exclusive iodination at the 4 and 5 positions relative to the carboxyl group.

Part 1: Strategic Analysis & Retrosynthesis

The Regioselectivity Challenge

Direct iodination of anthranilic acid (2-aminobenzoic acid) is dominated by the strong ortho/para directing effect of the amino group (


).
  • Direct Iodination Product: The electrophilic iodine preferentially attacks position 3 (ortho to amine) and position 5 (para to amine), yielding 2-amino-3,5-diiodobenzoic acid .

  • Target Requirement: To place iodine atoms at positions 4 and 5, one must block the position 3 or use a pre-iodinated symmetric scaffold that reveals the amino group after iodination.

The Solution: Symmetric Phthalimide Route

The most robust strategy employs phthalimide as the starting material. The imide ring deactivates the positions ortho to the carbonyls, but in superacidic media (oleum), iodination can be forced to the 4 and 5 positions. Subsequent Hofmann rearrangement of the symmetric 4,5-diiodophthalimide yields the target 2-amino-4,5-diiodobenzoic acid exclusively.

SynthesisStrategy cluster_0 Failed Route Phthalimide Phthalimide Intermed 4,5-Diiodophthalimide (Symmetric Precursor) Phthalimide->Intermed I2 / Oleum (Regioselective) Direct Direct Iodination (Anthranilic Acid) WrongIsomer 3,5-Diiodo Isomer (Undesired) Direct->WrongIsomer Electrophilic Attack (Ortho/Para) Target 2-Amino-4,5-diiodobenzoic Acid (Target) Intermed->Target Hofmann Rearrangement (NaOBr / NaOH)

Figure 1: Strategic comparison of direct iodination (failed route) vs. the phthalimide pathway (successful route).

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of 4,5-Diiodophthalimide

Principle: Electrophilic aromatic substitution in fuming sulfuric acid. The harsh conditions are necessary to overcome the deactivating effect of the imide group and introduce two iodine atoms.

Materials:

  • Phthalimide (14.7 g, 100 mmol)[1]

  • Iodine (I

    
    ) (50.8 g, 200 mmol)[1]
    
  • Fuming Sulfuric Acid (Oleum), 30% free SO

    
     (60 mL)
    
  • Ice/Water bath[2][3]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (NaOH solution) to neutralize SO

    
     fumes.
    
  • Addition: Charge the flask with phthalimide (14.7 g).

  • Acidification: Caution: Wear heavy butyl gloves and face shield. Slowly add 30% Oleum (60 mL) to the flask. The mixture may warm slightly.

  • Iodination: Add elemental Iodine (50.8 g) in one portion.

  • Reaction: Heat the mixture to 70 °C using an oil bath. Maintain stirring at this temperature for 24 hours .

    • Note: The solution will be dark and viscous. Ensure stirring is vigorous enough to maintain homogeneity.

  • Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto 400 g of crushed ice in a 1 L beaker with rapid stirring.

    • Exothermic Warning: The hydration of oleum is violently exothermic. Add acid to ice, never ice to acid.

  • Isolation: Filter the resulting brown precipitate using a sintered glass funnel.

  • Washing: Wash the filter cake with cold water (

    
     mL) followed by a dilute Sodium Thiosulfate solution (5% w/v) to remove unreacted iodine (indicated by the disappearance of purple/brown color).
    
  • Drying: Dry the solid in a vacuum oven at 60 °C overnight.

    • Yield: Expected ~30–35 g (75–85%).

    • Appearance: Tan to off-white powder.

Phase 2: Hofmann Rearrangement to 2-Amino-4,5-diiodobenzoic Acid

Principle: The phthalimide ring is opened by base to the phthalamate, followed by halogenation of the amide nitrogen, rearrangement to the isocyanate, and hydrolysis to the amine.

Materials:

  • 4,5-Diiodophthalimide (from Phase 1)

  • Sodium Hydroxide (NaOH), 10% w/v aqueous solution

  • Bromine (Br

    
    ) or Sodium Hypochlorite (10-12% active chlorine)
    
  • Hydrochloric Acid (HCl), 6M

Protocol:

  • Preparation of Hypobromite: In a 250 mL flask, dissolve NaOH (8.0 g) in water (40 mL) and cool to 0 °C in an ice bath. Add Bromine (1.2 mL, ~22 mmol) dropwise or use an equivalent molar amount of concentrated bleach (NaOCl).

    • Note: NaOCl is safer and often gives cleaner results for this specific transformation.

  • Imide Addition: Add 4,5-Diiodophthalimide (8.0 g, 20 mmol) to the cold hypohalite solution. Stir at 0 °C for 30 minutes.

  • Rearrangement: Remove the ice bath and slowly warm the mixture to 80 °C .

    • Observation: Evolution of CO

      
       gas may be observed (if pH drops, though usually trapped as carbonate). The solid imide will dissolve as the reaction proceeds.
      
  • Completion: Stir at 80 °C for 1 hour. The solution should be clear.

  • Precipitation: Cool the solution to room temperature. Carefully acidify with 6M HCl to pH 3–4.

    • Critical: Do not over-acidify to pH < 1 initially, as the amine can form a hydrochloride salt which might remain soluble or coprecipitate. Adjust to the isoelectric point of the amino acid (approx pH 3.5).

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize the crude product from ethanol/water (1:1) or glacial acetic acid.[4]

Part 3: Quality Control & Characterization

Analytical Specifications
ParameterSpecificationMethod
Appearance Off-white to pale yellow needlesVisual
Melting Point > 210 °C (Dec)Capillary
Purity > 98%HPLC (C18, MeOH/H2O)
Regio-Purity > 99% (No 3,5-isomer)1H-NMR
NMR Identification (Critical for Isomer Verification)

The proton NMR spectrum is the definitive method to distinguish the 4,5-diiodo target from the common 3,5-diiodo impurity.

  • Target (2-Amino-4,5-diiodobenzoic acid):

    • Protons are located at positions 3 and 6.

    • These protons are para to each other.

    • Signal: Two distinct singlets (or very weakly coupled doublets,

      
       Hz).
      
    • 
       ~7.8 ppm (H-6, deshielded by COOH) and 
      
      
      
      ~7.4 ppm (H-3, shielded by NH
      
      
      ).
  • Impurity (2-Amino-3,5-diiodobenzoic acid):

    • Protons are located at positions 4 and 6.

    • These protons are meta to each other.

    • Signal: Two doublets with distinct meta-coupling (

      
      –2.5 Hz).
      

Part 4: Safety & Handling

  • Oleum (Fuming Sulfuric Acid): Highly corrosive and reacts violently with water. Use only in a fume hood. Have solid sodium bicarbonate nearby for spills.

  • Iodine: Sublimes easily; vapors are irritating to respiratory tract. Weigh in a fume hood.

  • Bromine: Volatile, dense, and corrosive liquid. Causes severe burns. If using NaOCl (bleach), ensure no acid is present during mixing to prevent chlorine gas release.

References

  • Synthesis of 4,5-Diiodophthalimide

    • Crosswise functionalized phthalocyanines as central cores in novel donor-π-acceptor arrays. Universidad Autónoma de Madrid.
    • 1[2][3][4][5][6][7][8][9][10]

  • Hofmann Rearrangement Methodology

    • Organic Syntheses, Coll. Vol. 2, p. 19 (1943).
  • Isomer Data (Comparative)

    • 3-Amino-4,5-diiodobenzoic acid vs 4-amino-3,5-diiodobenzoic acid structural consider
    • 5[2][3][4][5][6][7][8][10]

  • Iodination of Phthalic Anhydride Derivatives

    • Synthesis of 3,5-Diiodophthalic Anhydride (Discussion of isomeric distribution in direct iodin
    • 11[2][3][4][5][6][7][8][10]

Sources

Application Note & Protocol: High-Purity Recovery of 2-Amino-4,5-diiodobenzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principles

This document provides a comprehensive guide to the purification of 2-Amino-4,5-diiodobenzoic acid using the single-solvent recrystallization technique. Recrystallization is a cornerstone purification method in organic chemistry, predicated on the principle of differential solubility.[1] The fundamental concept is that the solubility of a solid compound in a solvent increases with temperature.[1][2] An impure solid is dissolved in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of highly organized, pure crystals. Impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (mother liquor) and are subsequently separated by filtration.[1] This guide elucidates the causal factors behind solvent selection and procedural steps to ensure a robust, reproducible, and self-validating purification workflow.

Compound Profile: 2-Amino-4,5-diiodobenzoic Acid

Understanding the physicochemical properties of the target molecule is critical for designing an effective purification strategy. 2-Amino-4,5-diiodobenzoic acid is a complex molecule featuring both polar functional groups (a carboxylic acid and an amino group) and a significant nonpolar component (a di-iodinated benzene ring).

  • Zwitterionic Potential: The presence of both an acidic (carboxylic acid) and a basic (amino) group allows the molecule to exist as a zwitterion, influencing its solubility in polar protic solvents.[3][4]

  • Hydrogen Bonding: The -NH2 and -COOH groups are capable of both donating and accepting hydrogen bonds, which favors solubility in solvents that can participate in hydrogen bonding, such as water and alcohols.[5]

  • Hydrophobicity: The large, electron-rich iodine atoms and the aromatic ring contribute to the molecule's nonpolar character, limiting its solubility in highly polar solvents like water at room temperature.

These competing characteristics necessitate a carefully selected solvent system that can effectively solvate the molecule at elevated temperatures while allowing for controlled precipitation upon cooling.

Table 1: Physicochemical Properties of 2-Amino-4,5-diiodobenzoic Acid Isomers

Property Value Source
Molecular Formula C₇H₅I₂NO₂ PubChem[6][7]
Molecular Weight ~388.93 g/mol PubChem[6][7]
Appearance Typically a light yellow to grey or off-white powder Chem-Impex[8]

| Key Functional Groups | Carboxylic Acid, Aromatic Amine, Aryl Iodide | N/A |

Note: Data is aggregated from isomers and related compounds due to limited specific data for the 4,5-diiodo isomer.

The Cornerstone of Purity: Strategic Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent.[9] An ideal solvent is not merely one that dissolves the compound, but one that exhibits a specific solubility gradient with temperature.

Core Directive for Solvent Selection: The target compound should be highly soluble in the solvent at its boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).

Causality Behind an Optimal Solvent:

  • Solubility Gradient: A steep solubility curve ensures that a minimal volume of solvent is needed for dissolution, creating a highly concentrated solution from which the product will readily crystallize upon cooling, maximizing recovery.

  • Impurity Disposition:

    • Scenario A (Ideal): Impurities are highly soluble in the solvent at all temperatures. They will remain in the mother liquor after the desired product crystallizes.

    • Scenario B (Acceptable): Impurities are completely insoluble in the hot solvent. They can be removed via hot gravity filtration before the solution is cooled.

  • Chemical Inertness: The solvent must not react with 2-Amino-4,5-diiodobenzoic acid.[9]

  • Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to facilitate its removal from the purified crystals during the drying phase.[9]

Recommended Solvents for 2-Amino-4,5-diiodobenzoic Acid: Based on the compound's structure and empirical data from similar halogenated aminobenzoic acids, a moderately polar protic solvent is recommended. A patent for the related compound 2-amino-5-iodobenzoic acid suggests recrystallization from acetic acid or methanol , making these excellent starting points.[10] Ethanol is also a common and effective solvent for compounds of this nature.[11] A mixed solvent system, such as ethanol/water or DMF/water, can also be employed to fine-tune solubility.[12]

This protocol will focus on using Ethanol due to its effectiveness, safety profile, and ease of removal.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to be a self-validating system. Each step includes checkpoints and rationale to ensure the process is proceeding correctly.

Materials & Equipment
  • Crude 2-Amino-4,5-diiodobenzoic acid

  • Ethanol (Reagent grade)

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (at least two sizes)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

Step-by-Step Purification Protocol

Step 1: Dissolution

  • Weigh the crude 2-Amino-4,5-diiodobenzoic acid and place it into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a small volume of ethanol to the flask, just enough to create a slurry.

  • Gently heat the mixture on a hot plate with stirring. Add ethanol in small portions, bringing the solution back to a gentle boil after each addition.

    • Causality: The objective is to use the minimum amount of hot solvent required to fully dissolve the solid.[13] Using an excess of solvent will reduce the final yield, as more of the compound will remain dissolved upon cooling.

  • Continue adding solvent until the solid is completely dissolved.

Step 2: (Optional) Hot Gravity Filtration

  • This step is necessary only if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution.

  • Place a fluted filter paper into a stemmed glass funnel.

  • Pre-heat the funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization during filtration.

  • Quickly pour the hot, saturated solution through the filter paper into the pre-heated flask.

    • Trustworthiness Check: Performing this step quickly and with pre-heated glassware is crucial to prevent the desired compound from crystallizing on the filter paper, which would lead to significant product loss.[2][14]

Step 3: Crystallization

  • Remove the flask containing the clear, hot solution from the heat source.

  • Cover the mouth of the flask with a watch glass to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature on the benchtop.

    • Expertise Insight: Slow cooling is paramount for the formation of large, well-defined, and pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[15]

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes.

    • Causality: This step maximizes the yield by further decreasing the solubility of the compound in the solvent.[14]

Step 4: Isolation of Crystals

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of cold ethanol to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

  • Wash the crystals with a minimal amount of ice-cold ethanol to rinse away the residual mother liquor containing the dissolved impurities.

    • Trustworthiness Check: Using ice-cold solvent for washing is critical to avoid dissolving the purified product crystals.[2]

Step 5: Drying & Purity Assessment

  • Leave the crystals on the funnel under vacuum for 5-10 minutes to pull air through and facilitate initial drying.

  • Transfer the filter cake to a pre-weighed watch glass and spread it thinly.

  • Dry the crystals to a constant weight, either by air drying or in a vacuum oven at a modest temperature.

  • Validation: Determine the melting point of the dried crystals. A pure compound will exhibit a sharp melting point over a narrow range (e.g., 1-2 °C). Compare this to the literature value and the melting point of the crude starting material. A significant increase and sharpening of the melting point range indicates successful purification.

Visualizing the Workflow

The following diagram outlines the logical progression and decision points within the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_filter Impurity Removal cluster_crystallize Crystallization cluster_isolate Isolation & Validation start Start with Crude Solid dissolve Dissolve in Minimum Hot Ethanol start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filter Hot Gravity Filtration check_insoluble->hot_filter Yes cool_solution Slow Cool to Room Temp check_insoluble->cool_solution No hot_filter->cool_solution ice_bath Cool in Ice Bath cool_solution->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry validate Validate Purity (Melting Point) dry->validate

Caption: Workflow for the purification of 2-Amino-4,5-diiodobenzoic acid.

Concluding Remarks

This protocol provides a robust and scientifically grounded method for the purification of 2-Amino-4,5-diiodobenzoic acid. By understanding the causal principles behind solvent choice and procedural execution, researchers can adapt and troubleshoot this method effectively. The final purity of the compound should always be validated empirically, with melting point analysis serving as a rapid and reliable first indicator of success.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

  • Google Patents. (n.d.).
  • University of California, Irvine. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16460, 4-Amino-3,5-diiodobenzoic acid. [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10012309, 2-Amino-4,5-dihydroxybenzoic acid. [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

  • Organic Syntheses. (n.d.). Salicylic acid, 3,5-diiodo-. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85577004, 2-Amino-3,4-diiodobenzoic acid. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. [Link]

  • National Institutes of Health. (n.d.). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. [Link]

  • Omsk University Chemical Bulletin. (n.d.). Solubility determination and thermodynamic modelling for 2-amino-4-chlorobenzoic acid in eleven organic solvents. [Link]

  • Chem-Impex International. (n.d.). 2-Amino-5-iodobenzoic acid. [Link]

  • ACS Publications. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. [Link]

  • ResearchGate. (n.d.). Purification of 2,4 Dichlorobenzoic Acid | Request PDF. [Link]

  • National Institutes of Health. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. [Link]

  • European Patent Office. (2019). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. [Link]

  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. [Link]

Sources

using 2-Amino-4,5-diiodobenzoic acid in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 2-Amino-4,5-diiodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 2-Amino-4,5-diiodobenzoic Acid

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount for the efficient construction of complex molecular architectures. 2-Amino-4,5-diiodobenzoic acid is a uniquely functionalized aromatic scaffold that serves as a powerful and versatile starting material for drug development professionals and researchers. Its structure is distinguished by three key functional groups: a nucleophilic amino group, a carboxylic acid suitable for amide couplings, and two iodine atoms at the C4 and C5 positions. These iodo-substituents are prime handles for palladium-catalyzed cross-coupling reactions, offering two distinct sites for carbon-carbon and carbon-heteroatom bond formation.

The differential steric and electronic environments of the two iodine atoms—C5 being generally more reactive than the more sterically encumbered C4 (ortho to the amino group)—present an opportunity for selective, sequential functionalization. This guide provides an in-depth exploration of the application of 2-Amino-4,5-diiodobenzoic acid in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that govern the success of these transformations.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, enabling the formation of C-C, C-N, and C-O bonds with remarkable efficiency and functional group tolerance.[1][2] The general mechanism for these transformations follows a well-established catalytic cycle involving a palladium(0) active species.[3][4]

The cycle typically initiates with the oxidative addition of an aryl halide (like 2-Amino-4,5-diiodobenzoic acid) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic moiety to the palladium center. The final step is reductive elimination , where the two coupled fragments are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.

Generic Cross-Coupling Cycle Figure 1: Generalized Catalytic Cycle cluster_legend Key Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (+ Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (+ R-M) Product Ar-R Ar-Pd(II)-R(L2)->Product Reductive Elimination ArX Ar-X = Aryl Halide RM R-M = Coupling Partner L L = Ligand

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of organoboron reagents.[1][3][5][6]

Expertise & Causality: Mechanistic Insights

The reaction proceeds via the canonical catalytic cycle.[3] A base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step. The choice of ligand is critical; electron-rich, bulky phosphine ligands accelerate both the oxidative addition and reductive elimination steps.

Suzuki_Miyaura_Coupling Figure 2: Suzuki-Miyaura Reaction Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate 2-Amino-4,5-diiodobenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos) Substrate->Catalyst BoronicAcid Aryl/Vinyl Boronic Acid (R-B(OH)₂) BoronicAcid->Catalyst Product Mono- or Di-arylated Product Catalyst->Product Heat (e.g., 80-100 °C) Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Catalyst Workup Aqueous Workup & Purification Product->Workup

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Trustworthiness: Self-Validating Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 2-Amino-4,5-diiodobenzoic acid.

Step-by-Step Protocol for Mono-Arylation:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-4,5-diiodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.1–1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water). The total volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Expect reaction times of 4–12 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Field-Proven Insights:

  • Selectivity: Mono-coupling typically occurs preferentially at the C5 position due to lower steric hindrance. Using a slight excess (1.1 equiv) of the boronic acid favors mono-substitution. For di-substitution, a larger excess of the boronic acid (≥2.5 equiv) and a more active catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos) may be required.

  • Base and Solvent: The choice of base and solvent is critical. Carbonates like K₂CO₃ or Cs₂CO₃ are commonly effective. A biphasic solvent system like dioxane/water or toluene/water is often used to dissolve both the organic and inorganic reagents.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, ensure the reaction is thoroughly degassed and run under a positive pressure of inert gas.

ParameterMono-Coupling ConditionDi-Coupling ConditionRationale
Boronic Acid (equiv) 1.1 - 1.22.5 - 3.0Stoichiometry controls the extent of reaction.
Catalyst System Pd(PPh₃)₄ (3-5 mol%)Pd(OAc)₂/SPhos (2-3 mol%)More active catalyst needed for the less reactive C4-I bond.
Base K₂CO₃ or K₃PO₄Cs₂CO₃A stronger base can facilitate the more difficult second coupling.
Temperature 80 - 90 °C100 - 110 °CHigher energy input required to overcome the activation barrier for the second coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkynes and conjugated enynes.[7][8] This reaction is distinguished by its use of a dual catalytic system: a palladium complex and a copper(I) salt co-catalyst.[9]

Expertise & Causality: The Dual Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. Concurrently, the copper(I) cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide species. This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-X intermediate.

Sonogashira_Coupling Figure 3: Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)-I(L₂) Pd0->PdII_Ar Oxidative Addition (+ Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Ar->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination (+ Ar-C≡CR) CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->PdII_Ar Transfers Acetylide Cu_Acetylide->CuI Transmetalation Alkyne H-C≡CR Alkyne->Cu_Acetylide + Base, + CuI

Caption: Interconnected catalytic cycles in Sonogashira coupling.

Trustworthiness: Self-Validating Protocol

This protocol is optimized for the mono-alkynylation of 2-Amino-4,5-diiodobenzoic acid.

Step-by-Step Protocol:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 2-Amino-4,5-diiodobenzoic acid (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper co-catalyst (CuI, 5 mol%).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture at room temperature.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2–8 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Field-Proven Insights:

  • Catalyst Choice: The combination of PdCl₂(PPh₃)₂ and CuI is a classic and reliable system.

  • Base/Solvent Role: The amine often serves as both the base and a co-solvent. It must be anhydrous to prevent side reactions.

  • Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed, though they may require more active palladium catalysts and different bases.[10]

  • Protecting Groups: For sensitive alkynes, using a trimethylsilyl (TMS) protected alkyne can be advantageous. The TMS group can be removed post-coupling with a fluoride source like TBAF.[9]

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Robust and commercially available catalyst for this transformation.
Cu Co-catalyst CuI (4-5 mol%)Facilitates the formation of the reactive copper acetylide species.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Acts as an acid scavenger and solvent. DIPA is often better for sluggish reactions.
Solvent THF or DMFGood solvents for dissolving the reactants and catalyst system.
Temperature 25 - 60 °CThe reaction is often facile at or slightly above room temperature.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling amines with aryl halides.[11][12][13]

Expertise & Causality: Critical Considerations for a Substituted Amine

When applying this reaction to 2-Amino-4,5-diiodobenzoic acid, a significant challenge arises: the substrate itself contains a primary amino group. This group can potentially react with the catalyst or participate in self-coupling side reactions. Therefore, protection of the C2-amino group is a critical prerequisite for achieving a successful and clean cross-coupling with an external amine at the C4 or C5 position. A common strategy is to protect the amine as an amide (e.g., acetamide) or a carbamate (e.g., Boc).

The catalytic cycle follows the general pathway, but it requires a strong, non-nucleophilic base (like sodium tert-butoxide) to deprotonate the coupling amine, forming the active nucleophile.[11] The ligands used are typically bulky, electron-rich phosphines (e.g., XPhos, SPhos, BINAP) that promote the challenging C-N reductive elimination step.[12][14]

Buchwald_Hartwig_Workflow Figure 4: Buchwald-Hartwig Protection & Coupling Strategy Start 2-Amino-4,5- diiodobenzoic acid Protect Protect Amino Group (e.g., Ac₂O or Boc₂O) Start->Protect Protected_Substrate N-Protected Substrate Protect->Protected_Substrate Coupling Buchwald-Hartwig Coupling (+ R₂NH, Pd-cat, Base) Protected_Substrate->Coupling Coupled_Product N-Protected, C-N Coupled Product Coupling->Coupled_Product Deprotect Deprotection Step (e.g., Acid/Base Hydrolysis) Coupled_Product->Deprotect Final_Product Final C-N Coupled Product Deprotect->Final_Product

Caption: Mandatory workflow for Buchwald-Hartwig amination.

Trustworthiness: Self-Validating Protocol (for N-Protected Substrate)

Step-by-Step Protocol:

  • Vessel Preparation: In a glovebox, charge an oven-dried vial with the N-protected 2-amino-4,5-diiodobenzoic acid (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equiv).

  • Reagent Addition: Remove the vial from the glovebox. Add the amine coupling partner (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vial and heat the mixture to 80–110 °C with stirring. Monitor the reaction by LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification & Deprotection: Purify the N-protected product via column chromatography. Subsequently, deprotect the C2-amino group under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product.

Field-Proven Insights:

  • Ligand Choice: The choice of ligand is paramount. Bulky biarylphosphine ligands like XPhos or SPhos are highly effective for coupling a wide range of amines, including primary and secondary amines.

  • Base Compatibility: The base must be strong enough to deprotonate the amine but not cause hydrolysis of the ester or other sensitive functional groups. NaOt-Bu is very effective but highly basic; K₃PO₄ or Cs₂CO₃ are milder alternatives.

  • Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst. Performing the reaction setup in a glovebox and using well-degassed solvents is crucial for reproducibility and high yields.

ParameterRecommended ConditionRationale
Substrate N-acetyl or N-Boc protectedPrevents self-coupling and catalyst inhibition by the free amine.
Pd Precatalyst/Ligand Pd₂(dba)₃ / XPhos or SPhosA highly active catalyst system for C-N bond formation.
Base NaOt-Bu or K₃PO₄Strong, non-nucleophilic base is required for amine deprotonation.
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are stable under the reaction conditions.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Conclusion and Future Outlook

2-Amino-4,5-diiodobenzoic acid stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its capacity for selective and sequential functionalization via robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the precise and efficient introduction of diverse structural motifs. By understanding the mechanistic nuances and adhering to optimized protocols, researchers and drug development professionals can effectively harness the synthetic potential of this substrate to accelerate the discovery and development of novel pharmaceuticals and functional materials. The strategic application of these methods opens the door to creating libraries of complex, poly-substituted anthranilic acid derivatives, which are key components in many biologically active compounds.

References

  • Google Patents. (n.d.). The preparation method of 2-amino-5-iodobenzoic acid.
  • Taylor & Francis Online. (n.d.). Cross-coupling reactions – Knowledge and References.
  • Google Patents. (n.d.). Method for producing 2-amino-5-iodobenzoic acid.
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • MDPI. (n.d.). Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker.
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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Center for Biotechnology Information. (2021). Synthetic Strategies in the Preparation of Phenanthridinones.
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  • Royal Society of Chemistry. (n.d.). Themed collection Chemistry Nobel 2010 Web Collection: Cross-coupling reactions in organic chemistry.
  • PubMed. (2006). Synthesis of orthogonally protected biaryl amino acid derivatives.
  • Chem 115 Myers. (n.d.). The Suzuki Reaction.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Google Patents. (n.d.). Method for preparing 2-amino-5-iodo benzoic acid.
  • National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Chemical Review and Letters. (n.d.). New insight in Hiyama cross-coupling reactions: Decarboxylative, denitrogenative and desulfidative couplings.
  • ResearchGate. (n.d.). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media | Request PDF.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Recent development of peptide coupling reagents in organic synthesis. (n.d.).
  • YouTube. (2018). Suzuki Coupling Mechanism and Applications.
  • Semantic Scholar. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

Sources

Mastering the Chemistry of 2-Amino-4,5-diiodobenzoic Acid: A Guide to Amino Group Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Amino-4,5-diiodobenzoic Acid

2-Amino-4,5-diiodobenzoic acid is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a nucleophilic amino group, a carboxylic acid handle, and two sterically demanding and electronically influential iodine atoms, makes it a versatile building block for the synthesis of complex molecular architectures. The iodine atoms not only provide sites for further cross-coupling reactions but also modulate the reactivity of the entire molecule. The ability to selectively functionalize the amino group is paramount in harnessing the full synthetic potential of this compound, enabling the introduction of diverse substituents to fine-tune biological activity, photophysical properties, or material characteristics.

This technical guide provides a comprehensive overview of key strategies for the functionalization of the amino group in 2-Amino-4,5-diiodobenzoic acid. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for four major classes of transformations: acylation, alkylation, arylation, and diazotization.

I. N-Acylation: Forging Amide Bonds for Structural Diversification

N-acylation is a fundamental and robust method for modifying the amino group, converting it into an amide. This transformation is crucial for introducing a wide array of functional groups, modulating the electronic properties of the aromatic ring, and providing a scaffold for further chemical elaboration. The resulting N-acyl derivatives often exhibit distinct biological activities compared to the parent amine.

Mechanistic Rationale

The acylation of the amino group in 2-Amino-4,5-diiodobenzoic acid can be readily achieved using either acyl chlorides or acid anhydrides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides, this is followed by the expulsion of a chloride ion. For acid anhydrides, a carboxylate leaving group is displaced. The presence of a base is often necessary to neutralize the acidic byproduct (HCl or a carboxylic acid) and to deprotonate the nitrogen atom, thereby increasing its nucleophilicity.

Caption: General workflow for the N-acylation of 2-Amino-4,5-diiodobenzoic acid.

Protocol 1: N-Acetylation using Acetic Anhydride

This protocol is adapted from standard procedures for the acetylation of anilines and is expected to be effective for 2-Amino-4,5-diiodobenzoic acid.[1][2]

Materials:

  • 2-Amino-4,5-diiodobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend 1.0 g of 2-Amino-4,5-diiodobenzoic acid in 20 mL of glacial acetic acid.

  • To this suspension, add 1.5 equivalents of acetic anhydride.

  • Heat the mixture to 80-100°C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure N-acetyl-2-amino-4,5-diiodobenzoic acid.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Amino-4,5-diiodobenzoic acidN/A
ReagentAcetic Anhydride (1.5 eq.)[2]
SolventGlacial Acetic Acid[2]
Temperature80-100°CGeneral Knowledge
Reaction Time1-2 hoursGeneral Knowledge
Expected Yield>80% (based on similar reactions)N/A
Protocol 2: N-Acylation with Acyl Chlorides

This protocol provides a general method for the acylation of the amino group using a variety of acyl chlorides in the presence of a non-nucleophilic base.[3][4][5]

Materials:

  • 2-Amino-4,5-diiodobenzoic acid

  • Acyl chloride (e.g., benzoyl chloride, propionyl chloride)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 1.0 g of 2-Amino-4,5-diiodobenzoic acid in 20 mL of anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 1.2 equivalents of pyridine or triethylamine to the solution and cool to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of the desired acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion of the reaction.

  • Quench the reaction by adding 20 mL of water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Amino-4,5-diiodobenzoic acidN/A
ReagentAcyl Chloride (1.1 eq.)[4]
BasePyridine or Et3N (1.2 eq.)[4]
SolventDCM or THF[4]
Temperature0°C to room temperature[4]
Reaction Time2-4 hours[4]
Expected Yield70-95% (substrate dependent)N/A

II. N-Alkylation: Introducing Aliphatic Moieties

N-alkylation of the amino group in 2-Amino-4,5-diiodobenzoic acid introduces alkyl substituents, which can significantly impact the molecule's lipophilicity, steric profile, and biological interactions. Reductive amination is a powerful and widely used method for this transformation, offering a controlled and efficient route to secondary and tertiary amines.[6][7][8]

Mechanistic Rationale

Reductive amination involves a two-step process that is typically performed in a single pot. First, the primary amine reacts with an aldehyde or ketone to form a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion. In the second step, a reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the N-alkylated amine. Common reducing agents include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent is critical for the success of the reaction, as it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the imine/iminium intermediate.[7]

Start 2-Amino-4,5-diiodobenzoic acid Imine Imine/Iminium Ion Start->Imine Condensation Carbonyl Aldehyde (R'CHO) or Ketone (R'R''CO) Carbonyl->Imine Product N-Alkyl-2-amino-4,5-diiodobenzoic acid Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Imine

Caption: General workflow for N-alkylation via reductive amination.

Protocol 3: Reductive Amination with Aldehydes or Ketones

This protocol provides a general procedure for the N-alkylation of 2-Amino-4,5-diiodobenzoic acid using an aldehyde or ketone and sodium triacetoxyborohydride.[8][9]

Materials:

  • 2-Amino-4,5-diiodobenzoic acid

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount, optional)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 1.0 g of 2-Amino-4,5-diiodobenzoic acid and 1.1 equivalents of the aldehyde or ketone in 20 mL of anhydrous DCE or THF, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation.

  • Add 1.5 equivalents of sodium triacetoxyborohydride in portions over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Amino-4,5-diiodobenzoic acidN/A
ReagentAldehyde/Ketone (1.1 eq.)[8]
Reducing AgentSodium triacetoxyborohydride (1.5 eq.)[8]
SolventDCE or THF[8]
TemperatureRoom Temperature[8]
Reaction Time12-24 hours[8]
Expected Yield60-90% (substrate dependent)N/A

III. N-Arylation: The Power of Buchwald-Hartwig Amination

The introduction of an aryl or heteroaryl group onto the nitrogen atom of 2-Amino-4,5-diiodobenzoic acid can be efficiently achieved through the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds with a broad substrate scope and excellent functional group tolerance.[10][11][12]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl and amido ligands on the palladium center undergo reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the rate of each step in the catalytic cycle. Bulky, electron-rich phosphine ligands are commonly employed to promote both oxidative addition and reductive elimination.

Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide (Ar-X) ArylHalide->OxidativeAddition Amine 2-Amino-4,5-diiodobenzoic acid AmineCoordination Amine Coordination & Deprotonation Amine->AmineCoordination Base Base (e.g., NaOtBu) Base->AmineCoordination OxidativeAddition->AmineCoordination Pd(II) Intermediate ReductiveElimination Reductive Elimination AmineCoordination->ReductiveElimination Amido Complex ReductiveElimination->Pd0 Catalyst Regeneration Product N-Aryl-2-amino-4,5-diiodobenzoic acid ReductiveElimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 4: Palladium-Catalyzed N-Arylation

This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Amino-4,5-diiodobenzoic acid with an aryl halide.[10][13][14][15]

Materials:

  • 2-Amino-4,5-diiodobenzoic acid

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

  • Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3))

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equivalents) to a dry Schlenk tube or reaction vial.

  • Add 2-Amino-4,5-diiodobenzoic acid (1.0 equivalent) and the aryl halide (1.2 equivalents).

  • Add the anhydrous solvent (to make a ~0.1 M solution).

  • Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Amino-4,5-diiodobenzoic acid (1.0 eq.)N/A
ReagentAryl Halide (1.2 eq.)[14]
CatalystPd Catalyst (1-5 mol%)[14][15]
LigandPhosphine Ligand (1.2-6 mol%)[14][15]
BaseNaOtBu or K2CO3 (1.5-2.0 eq.)[14]
SolventToluene or Dioxane[14]
Temperature80-110°C[14]
Reaction Time12-24 hours[14]
Expected Yield50-90% (substrate and catalyst dependent)N/A

IV. Diazotization and Sandmeyer Reaction: A Gateway to Diverse Functionalities

Diazotization of the amino group in 2-Amino-4,5-diiodobenzoic acid provides a versatile diazonium salt intermediate that can be subsequently transformed into a wide range of functional groups through the Sandmeyer and related reactions. This two-step sequence allows for the replacement of the amino group with halides (Cl, Br), cyano, hydroxyl, and other groups.[16][17]

Mechanistic Rationale

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5°C). The nitrous acid is protonated to form the nitrosonium ion (NO+), a potent electrophile. The amino group attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium salt is formed.[2][16]

The subsequent Sandmeyer reaction involves the reaction of the diazonium salt with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The mechanism is believed to proceed through a radical pathway initiated by a single-electron transfer from the copper(I) salt to the diazonium ion, leading to the formation of an aryl radical, nitrogen gas, and a copper(II) species. The aryl radical then abstracts a halogen or cyano group from the copper(II) complex to form the final product and regenerate the copper(I) catalyst.

Start 2-Amino-4,5-diiodobenzoic acid Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization DiazoniumSalt Diazonium Salt Sandmeyer Sandmeyer Reaction (CuX, where X = Cl, Br, CN) DiazoniumSalt->Sandmeyer Product 2-X-4,5-diiodobenzoic acid Sandmeyer->Product

Caption: Two-step process of diazotization followed by a Sandmeyer reaction.

Protocol 5: Diazotization and Sandmeyer Reaction (General Procedure)

This protocol outlines the general steps for the conversion of the amino group to other functionalities via a diazonium salt intermediate.[16][18][19]

Materials:

  • 2-Amino-4,5-diiodobenzoic acid

  • Sodium nitrite (NaNO2)

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4)

  • Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)

  • Deionized water

  • Ice

Procedure:

Part A: Diazotization

  • Suspend 1.0 g of 2-Amino-4,5-diiodobenzoic acid in a mixture of 5 mL of concentrated HCl and 5 mL of water in a beaker.

  • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of 1.1 equivalents of sodium nitrite dropwise, keeping the temperature below 5°C.

  • Stir the mixture for an additional 15-30 minutes at 0-5°C after the addition is complete. The resulting solution contains the diazonium salt.

Part B: Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of 1.2 equivalents of the appropriate copper(I) salt (CuCl, CuBr, or CuCN) in the corresponding concentrated acid (HCl for CuCl, HBr for CuBr).

  • Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) salt mixture with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic extract with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-Amino-4,5-diiodobenzoic acidN/A
Diazotizing AgentNaNO2 (1.1 eq.) in strong acid[16][18]
Temperature (Diazotization)0-5°C[16][18]
Sandmeyer ReagentCuX (X = Cl, Br, CN) (1.2 eq.)[16]
Temperature (Sandmeyer)Room temperature to 60°C[16]
Expected Yield50-80% (substrate and reagent dependent)N/A

Conclusion

The functionalization of the amino group in 2-Amino-4,5-diiodobenzoic acid opens a vast landscape for the synthesis of novel compounds with tailored properties. The four key strategies outlined in this guide—acylation, alkylation, arylation, and diazotization—provide a robust toolkit for researchers in drug discovery and materials science. By understanding the underlying mechanisms and following these detailed protocols, scientists can confidently and efficiently modify this versatile building block to create a new generation of functional molecules. Careful optimization of reaction conditions will be key to achieving high yields and purity, and modern analytical techniques should be employed to fully characterize the resulting products.

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  • Preparation of Acetanilide. (n.d.). BYJU'S. Retrieved from [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. Retrieved from [Link]

  • Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). (2021, November 11). YouTube. Retrieved from [Link]

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Application Note: Derivatization Strategies for the Carboxylic Acid Group in 2-Amino-4,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

2-Amino-4,5-diiodobenzoic acid is a critical scaffold in the synthesis of radiocontrast agents, kinase inhibitors, and functionalized benzamides. Its reactivity is defined by a unique interplay between the electron-withdrawing iodine atoms and the electron-donating ortho-amino group.

Key Challenges:

  • Steric Hindrance: The bulky iodine at position 5 and the amino group at position 2 create a sterically congested environment around the carboxylic acid.

  • Electronic Deactivation: The iodine atoms exert a strong inductive effect (-I), increasing the acidity of the carboxyl group but also reducing the nucleophilicity of the ortho-amine.

  • Solubility: The diiodo-substitution renders the molecule lipophilic and poorly soluble in standard non-polar solvents, necessitating the use of polar aprotic solvents (DMF, DMSO) or aggressive reflux conditions.

This guide details three validated protocols for derivatizing the carboxylic acid moiety: Esterification , Amidation , and Acid Chloride Activation , while mitigating the risk of unwanted N-alkylation or cyclization.

Decision Matrix & Workflow

Before selecting a protocol, consult the following decision tree to match the method with your downstream application.

Derivatization_Workflow Start Start: 2-Amino-4,5-diiodobenzoic acid Decision Target Derivative? Start->Decision Ester Ester (Methyl/Ethyl) Decision->Ester Protection/Prodrug Amide Amide (R-NH-R') Decision->Amide Library Synthesis Chloride Acid Chloride (-COCl) Decision->Chloride Diversification Method_A Method A: SOCl2 / MeOH (Prevents N-alkylation) Ester->Method_A Method_B Method B: HATU / DIPEA (Mild, High Yield) Amide->Method_B Method_C Method C: SOCl2 / Reflux (Reactive Intermediate) Chloride->Method_C

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on the desired endpoint.

Protocol A: Methyl Esterification via Thionyl Chloride

Objective: Synthesis of Methyl 2-amino-4,5-diiodobenzoate. Rationale: Standard Fischer esterification (H₂SO₄/MeOH) is often too slow due to the electron-deficient ring. Using thionyl chloride generates the acid chloride in situ, which is highly reactive, driving the reaction to completion while the acidic environment protects the amine from unwanted side reactions [1].

Materials
  • Substrate: 2-Amino-4,5-diiodobenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (3.0 – 5.0 eq)

  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Quench: Sat. NaHCO₃

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Purge with Argon or Nitrogen.

  • Solvent Addition: Charge the flask with anhydrous Methanol and cool to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic reaction with significant gas evolution (HCl, SO₂).[1]

  • Substrate Addition: Add 2-Amino-4,5-diiodobenzoic acid in one portion. The solid may not dissolve immediately.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours. The solution should become clear as the ester forms.

  • Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes). The ester will have a higher R_f than the acid.

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Concentrate the mixture in vacuo to remove excess MeOH and SOCl₂.

    • Redissolve the residue in EtOAc.

    • Wash carefully with Sat. NaHCO₃ (to neutralize HCl salts) and Brine.[1]

    • Dry over Na₂SO₄ and concentrate.

Expert Insight: If the iodine atoms cause solubility issues in pure methanol, a co-solvent of Toluene or CHCl₃ (10% v/v) can be added without disrupting the mechanism.

Protocol B: Amide Coupling via HATU Activation

Objective: Synthesis of functionalized 2-amino-4,5-diiodobenzamides. Rationale: The ortho-amine and the bulky iodines deactivate the carboxylic acid. Carbodiimides (EDC/DCC) often fail to produce high yields due to slow activation kinetics. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for sterically hindered and electron-deficient acids [2].

Materials
  • Substrate: 2-Amino-4,5-diiodobenzoic acid (1.0 eq)

  • Amine Partner: R-NH₂ (1.2 eq)

  • Coupling Reagent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous, 0.2 M)

Step-by-Step Methodology
  • Dissolution: In a dry vial, dissolve 2-Amino-4,5-diiodobenzoic acid and HATU in anhydrous DMF. Stir at room temperature for 5 minutes.

    • Note: The solution typically turns yellow/orange upon activation.

  • Base Addition: Add DIPEA dropwise. Stir for another 5 minutes to ensure formation of the active ester (O-At).

  • Coupling: Add the amine partner (R-NH₂).

  • Reaction: Stir at Room Temperature for 12–18 hours.

    • Optimization: If the amine partner is also electron-deficient (e.g., an aniline), heating to 50°C may be required.

  • Work-up:

    • Dilute the reaction mixture with EtOAc (10x volume).

    • Wash sequence: 1x Water, 1x Sat. LiCl (removes DMF), 1x Sat. NaHCO₃, 1x Brine.

    • Dry over MgSO₄ and concentrate.

Troubleshooting: If the conversion is low, check for the formation of the guanidinium byproduct (reaction of HATU with the amine directly). This is avoided by ensuring the acid is fully activated (Step 2) before adding the amine.

Protocol C: Acid Chloride Formation (Reactive Intermediate)

Objective: Isolation or use of 2-amino-4,5-diiodobenzoyl chloride. Warning: This intermediate is unstable and prone to self-cyclization to form isatoic anhydride derivatives if exposed to phosgene equivalents or extreme heat [3].

Methodology
  • Suspend the acid in anhydrous Toluene or DCM.

  • Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF.

  • Stir at room temperature until gas evolution ceases (1-2 hours).

  • Concentrate in vacuo strictly under inert atmosphere.

  • Immediate Use: Redissolve immediately for the next step. Do not store.

Comparison of Methods

FeatureMethod A (SOCl₂/MeOH)Method B (HATU)Method C (Acid Chloride)
Primary Product Methyl EsterAmideAcyl Chloride
Reaction Time 4-6 Hours12-18 Hours1-2 Hours
Scalability High (>100g)Medium (<10g)High (>50g)
Cost LowHigh (Reagents)Low
Risk Corrosion (HCl gas)Cost/Removal of DMFHydrolysis/Cyclization

Mechanistic Pathway & Side Reactions

Understanding the "Ortho Effect" is crucial. The free amine at the ortho position can act as a nucleophile towards its own activated carbonyl, leading to cyclization.

Mechanism Start 2-Amino-4,5-diiodobenzoic acid Activated Activated Species (Acyl Chloride or Active Ester) Start->Activated Activation (SOCl2 or HATU) Target Target Derivative (Ester/Amide) Activated->Target External Nucleophile (MeOH/R-NH2) SideProduct Side Reaction: Isatoic Anhydride / Cyclic Amide Activated->SideProduct Intramolecular Cyclization (If external nucleophile is slow)

Figure 2: Mechanistic pathway highlighting the competition between intermolecular derivatization and intramolecular cyclization.[4]

References

  • Fischer-Speier Esterification Protocols. BenchChem Application Notes. (2025). Protocol for 4-Amino-2-chlorobenzoic acid (analogous substrate). Link

  • Amide Coupling Reagents. National Institutes of Health (NIH) / PMC. (2020). Synthesis of amide derivatives for electron deficient amines using HATU/EDC. Link

  • Reactivity of Anthranilic Acids. LibreTexts Chemistry. (2021). Reactions of Amino Acids and formation of cyclic anhydrides.[5] Link

  • Properties of Diiodobenzoic Acids. PubChem. (2025).[6] 2-Amino-4,5-dihydroxybenzoic acid (structural analog data). Link

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Application Notes & Protocols: Leveraging 2-Amino-4,5-diiodobenzoic Acid as a Versatile Precursor for Radiolabeled Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of radiolabeled compounds is a cornerstone of modern biomedical research and drug development, enabling scientists to trace, quantify, and visualize biological processes in vivo.[1] The choice of precursor molecule is critical, dictating the feasibility, efficiency, and specificity of the radiolabeling process. This document provides a detailed guide on the application of 2-amino-4,5-diiodobenzoic acid as a strategic precursor for synthesizing radioiodinated molecules for imaging and therapeutic applications. We will explore its unique structural advantages, detail robust protocols for radioiodination, and discuss the causality behind key experimental choices.

Introduction: The Strategic Value of 2-Amino-4,5-diiodobenzoic Acid

2-Amino-4,5-diiodobenzoic acid is an anthranilic acid derivative distinguished by the presence of two iodine atoms on the benzene ring. This di-iodo substitution offers significant strategic advantages for radiochemistry:

  • Dual Functionality: The structure possesses three key functional regions: the carboxylic acid, the aromatic amine, and two aryl iodide moieties. The carboxylic acid and amine groups provide convenient handles for conjugation to biomolecules like peptides, antibodies, or small-molecule drugs through amide bond formation.[2]

  • Site for Radioiodination: One of the aryl iodide positions can be replaced with a radioactive iodine isotope via nucleophilic exchange or serve as a leaving group in metal-catalyzed reactions.

  • Modulation of Properties: The presence of two heavy iodine atoms and polar amine/acid groups influences the molecule's overall lipophilicity and pharmacokinetic profile, which can be fine-tuned in the final radiolabeled conjugate.

Radiolabeled amino acids and their derivatives are of particular interest in oncology, as many tumors exhibit upregulated amino acid transport systems to fuel their rapid proliferation.[3] This makes tracers derived from precursors like 2-amino-4,5-diiodobenzoic acid promising candidates for tumor imaging with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[4]

Overview of Relevant Iodine Radioisotopes

The choice of iodine radioisotope is dictated by the intended application. The unique decay properties of each isotope make them suitable for different imaging or therapeutic modalities.

Isotope Half-life Decay Mode Primary Emissions Primary Application
Iodine-123 (¹²³I) 13.2 hoursElectron CaptureGamma (159 keV)SPECT Imaging[5]
Iodine-124 (¹²⁴I) 4.2 daysPositron Emission (β+)Positrons (β+), GammaPET Imaging[6][7][8]
Iodine-125 (¹²⁵I) 59.4 daysElectron CaptureGamma (35 keV), X-raysIn-vitro Assays, Autoradiography[9][10][11]
Iodine-131 (¹³¹I) 8.02 daysBeta Minus (β-)Beta particles (β-), GammaRadionuclide Therapy, Imaging[12][13][14]

Radiolabeling Strategies and Protocols

The introduction of a radioiodine atom onto the 2-amino-4,5-diiodobenzoic acid scaffold can be achieved through several methods. The optimal strategy depends on the stability of the target molecule, the desired specific activity, and the available radiochemistry infrastructure.

Diagram: General Radiolabeling Workflow

G cluster_0 Synthesis Phase cluster_1 Purification & QC cluster_2 Final Product Precursor 2-Amino-4,5-diiodobenzoic Acid Derivative Reaction Radioiodination Reaction (e.g., Stille, Suzuki, Exchange) Precursor->Reaction + [¹²⁴I]NaI Purification Purification (e.g., HPLC, SPE) Reaction->Purification QC Quality Control (radio-TLC, radio-HPLC) Purification->QC Product Radiolabeled Compound QC->Product Formulation Formulation in Sterile Buffer Product->Formulation

Caption: General workflow for synthesizing a radiolabeled compound.

Method 1: Palladium-Catalyzed Stille Cross-Coupling

The Stille reaction is a powerful and versatile method for forming carbon-carbon bonds under mild conditions, making it highly suitable for complex, multifunctional molecules.[15][16] It involves the reaction of an organostannane with an organic halide catalyzed by a palladium complex.[17] For our purpose, one of the iodine atoms on the precursor is first converted to a trialkylstannyl group (e.g., tributyltin). This stannylated precursor can then be reacted with a radioiodide source.

Causality: The key advantage of the Stille coupling is its high functional group tolerance and the stability of the organotin precursors to air and moisture.[18] This allows for the late-stage introduction of the radioisotope, which is crucial when working with short-lived radionuclides. However, a significant drawback is the high toxicity of organotin compounds, necessitating rigorous purification of the final product to remove any tin residues.[15]

Protocol: Synthesis of a [¹²⁴I]Iodo-benzoic Acid Derivative via Stille Coupling

Part A: Preparation of the Stannylated Precursor

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-amino-4,5-diiodobenzoic acid (1 equivalent) in anhydrous THF.

  • Protection (Optional but Recommended): Protect the amine and carboxylic acid groups if they are incompatible with the subsequent reaction conditions (e.g., using Boc anhydride for the amine and converting the acid to a methyl ester).

  • Stannylation: Add bis(tributyltin) (1.1 equivalents) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 65-70°C) and monitor the reaction progress by TLC or LC-MS. The reaction typically takes 4-12 hours.

  • Workup and Purification: After cooling, quench the reaction with an aqueous solution of KF to remove excess tin reagents. Extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield the tributylstannyl precursor.

Part B: Radioiodination

  • Reagent Preparation: Prepare a solution of the stannylated precursor (5-10 mg) in a suitable solvent like DMF.

  • Radioiodide Activation: To a solution of Na[¹²⁴I]I (in 0.02 M NaOH), add an oxidizing agent such as N-chlorosuccinimide (NCS) or peracetic acid in acetic acid. This generates the electrophilic radioiodine species.[19]

  • Coupling Reaction: Add the activated radioiodide solution to the precursor solution containing a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., P(o-Tol)₃).

  • Heating: Heat the reaction mixture at 80-120°C for 10-20 minutes in a sealed vial.

  • Purification: Purify the radiolabeled product using reverse-phase HPLC to separate it from unreacted precursor and reaction byproducts.

  • Quality Control: Analyze the final product for radiochemical purity using radio-HPLC and radio-TLC.

Method 2: Palladium-Catalyzed Suzuki Cross-Coupling

The Suzuki coupling reaction is another cornerstone of modern organic synthesis, coupling an organoboron compound with an organic halide.[20][21] It is renowned for its mild conditions, high yields, and the low toxicity of the boron-containing reagents, making it an attractive alternative to the Stille reaction.[22] In this strategy, a boronic acid or boronic ester derivative of the precursor is prepared.

Causality: The primary driver for choosing the Suzuki coupling is the significantly lower toxicity of the boronic acid reagents compared to organostannanes.[23] The reaction is also tolerant of a wide range of functional groups and can often be performed in aqueous media, enhancing its "green" profile.

Protocol: Synthesis via Suzuki Coupling

The protocol follows a similar logic to the Stille coupling, where one iodo-group is first converted into a boronic ester (e.g., using bis(pinacolato)diboron). The subsequent radiolabeling step involves coupling this boronic ester precursor with an activated radioiodide source under palladium catalysis.

Comparison of Cross-Coupling Methods

Parameter Stille Coupling Suzuki Coupling
Nucleophile Organostannane (R-SnBu₃)Organoboron (R-B(OH)₂)
Toxicity High (Tin compounds are toxic)Low (Boron compounds are generally non-toxic)
Stability Precursors are air and moisture stableBoronic acids can be prone to dehydration
Reaction Conditions Very mild, high functional group toleranceMild, tolerates aqueous conditions
Key Advantage High reliability and predictabilityLow toxicity, environmentally benign
Reference [15],[16][23],[21]

Conjugation to Biomolecules and Final Product Formulation

Once the radiolabeled 2-amino-4,5-diiodobenzoic acid is synthesized, its carboxylic acid group provides a direct handle for conjugation.

Diagram: Indirect Labeling via Prosthetic Group Conjugation

G cluster_0 Activation cluster_1 Conjugation A Radiolabeled Benzoic Acid C Activated NHS-Ester (Prosthetic Group) A->C Activation B NHS, DCC B->C E Conjugation Reaction (Amide Bond Formation) C->E D Biomolecule (Peptide, Antibody) with -NH2 group D->E F Radiolabeled Bioconjugate E->F

Caption: Workflow for activating the radiolabeled precursor for conjugation.

Protocol: Amide Bond Conjugation to a Peptide

  • Activation of Carboxylic Acid: The radiolabeled benzoic acid derivative is activated to form a more reactive species, typically an N-Hydroxysuccinimide (NHS) ester.[24] This is achieved by reacting the radiolabeled acid with N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide.[24]

  • Conjugation: The purified, activated NHS-ester is added to a solution of the target peptide in a suitable buffer (e.g., phosphate buffer, pH 7.5-8.5). The primary amine of a lysine residue or the N-terminus of the peptide will react with the NHS-ester to form a stable amide bond.

  • Purification: The final radiolabeled peptide is purified from unreacted components using HPLC or size-exclusion chromatography.

  • Final Formulation: The purified product is formulated in a biocompatible buffer (e.g., sterile saline or PBS) for in-vivo use, and its final activity is measured.

Self-Validating Quality Control

Trustworthiness in radiopharmaceutical production is paramount.[25] Each synthesis must include rigorous quality control steps to ensure the identity, purity, and safety of the final product.

  • Radiochemical Purity (RCP): This is the percentage of the total radioactivity in the desired chemical form. It is typically assessed by:

    • Radio-Thin Layer Chromatography (radio-TLC): A rapid method to separate the labeled product from free radioiodide.

    • High-Performance Liquid Chromatography (radio-HPLC): Provides high-resolution separation to quantify the desired product, precursors, and any radiolabeled impurities. An RCP of >95% is generally required for clinical use.

  • Specific Activity: This is the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol). High specific activity is crucial for receptor-based imaging to avoid saturating the target sites with non-radioactive ("cold") compound.

  • Sterility and Endotoxin Testing: For any product intended for in-vivo use, sterility testing and testing for bacterial endotoxins (pyrogens) are mandatory to ensure patient safety.

Conclusion

2-Amino-4,5-diiodobenzoic acid represents a highly valuable and versatile platform for the development of novel radiolabeled compounds. Its pre-iodinated structure, combined with functional groups amenable to bioconjugation, makes it an ideal starting point for syntheses employing advanced techniques like Stille and Suzuki cross-coupling. By carefully selecting the radioiodination strategy and implementing robust purification and quality control measures, researchers can leverage this precursor to create highly specific and effective radiotracers for a wide range of applications in molecular imaging and targeted radionuclide therapy.

References

  • Source: Google Patents (US7378546B2)
  • Title: How Do You Synthesize Radiolabeled Compounds? Source: Moravek URL: [Link]

  • Title: The Process of Radiolabeled Compound Synthesis Source: Moravek URL: [Link]

  • Title: Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years Source: PMC - NIH URL: [Link]

  • Title: Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging Source: PubMed URL: [Link]

  • Title: Radiolabeled Peptides and Antibodies in Medicine Source: PMC - PubMed Central URL: [Link]

  • Title: Radiosynthesis, in vitro and preliminary biological evaluation of [18 F]2-amino-4-((2-((3-fluorobenzyl)oxy)benzyl)(2-((3-(fluoromethyl)benzyl)oxy)benzyl)amino)butanoic acid, a novel alanine serine cysteine transporter 2 inhibitor-based positron emission tomography tracer Source: PubMed URL: [Link]

  • Title: Radiolabeled amino acids: basic aspects and clinical applications in oncology Source: PubMed URL: [Link]

  • Title: Radiolabeling - Radioisotopes labeling services Source: Chelatec URL: [Link]

  • Title: Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides Source: PMC - NIH URL: [Link]

  • Title: Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques Source: MDPI URL: [Link]

  • Title: Synthesis of Radiolabeled Compounds Source: Aleš Marek Group URL: [Link]

  • Title: Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology Source: PMC - PubMed Central URL: [Link]

  • Title: Iodine-124 as a Label for Pharmacological PET Imaging Source: Molecular Pharmaceutics URL: [Link]

  • Title: Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers Source: PMC URL: [Link]

  • Title: Radiosynthesis and Initial In Vitro Study of Radioiodinated-Labeled Oligo-Acidic Peptide Targeting Bone Source: MDPI URL: [Link]

  • Title: Advances in Development of Radiometal Labeled Amino Acid-Based Compounds for Cancer Imaging and Diagnostics Source: PubMed Central URL: [Link]

  • Title: Development of Amino Acid-Based Radiopharmaceuticals for Tumor Imaging Source: Bentham Science URL: [Link]

  • Title: Formal C–H/C–I Metathesis: Site-Selective C–H Iodination of 2-Aryl Benzoic Acid Derivatives Using Aryl Iodide Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Direct Labeling of Gold Nanoparticles with Iodine-131 for Tumor Radionuclide Therapy Source: International Journal of Nanomedicine URL: [Link]

  • Title: Iodine-124 as a label for pharmacological PET imaging Source: PubMed URL: [Link]

  • Title: History of ortho-iodination of benzoic acid derivatives at a glance Source: ResearchGate URL: [Link]

  • Title: Antibody Labeling with Radioiodine and Radiometals Source: PMC - NIH URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Review of Therapeutic Applications of Radiolabeled Functional Nanomaterials Source: MDPI URL: [Link]

  • Title: Iodine-123 labelling of atrial natriuretic peptide and its analogues: initial results Source: PubMed URL: [Link]

  • Title: Iodine-131 Source: Wikipedia URL: [Link]

  • Title: Labelling techniques with iodine-123: application to clinical settings Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Resolution in electron microscope autoradiography. III. Iodine-125, the effect of heavy metal staining, and a reassessment of critical parameters. Source: Rockefeller University Press URL: [Link]

  • Title: Applications of Radiolabeling in Biological Research and Innovati Source: Longdom Publishing URL: [Link]

  • Title: Experimental study of iodine-131 labeling of a novel tumor-targeting peptide, TFMP-Y4, in the treatment of hepatocellular carcinoma with internal irradiation Source: PubMed URL: [Link]

  • Title: Iodine-124: A Promising Positron Emitter for Organic PET Chemistry Source: MDPI URL: [Link]

  • Title: Iodine-123 Source: Wikipedia URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reaction Source: Fisher Scientific URL: [Link]

  • Title: An improved iodogen method of labelling antibodies with 123I Source: PubMed URL: [Link]

  • Title: Stille Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Comparison of I-124 PET/CT for the Diagnosis of Thyroid Cancer Source: ClinicalTrials.gov URL: [Link]

  • Title: Iodine-131 Source: CDC URL: [Link]

  • Title: Alkyl Stille Coupling Reactions - sp2-sp3 Source: Myers Group, Harvard University URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Iodine-124 as a Label for Pharmacological PET Imaging Source: ResearchGate URL: [Link]

  • Title: Iodine-123: A Key Radioisotope in Nuclear Medicine Source: Open MedScience URL: [Link]

  • Title: The Mechanisms of the Stille Reaction Source: University of Windsor URL: [Link]

  • Title: I-131 Sodium Iodide for Thyroid Cancer Therapies Source: Department of Radiology, University of Washington URL: [Link]

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protocol for incorporating 2-Amino-4,5-diiodobenzoic acid into polymers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategies for the Polymerization of 2-Amino-4,5-diiodobenzoic Acid

Executive Summary

2-Amino-4,5-diiodobenzoic acid (2-A-4,5-DIBA) is a high-value monomer for the synthesis of radiopaque biomaterials. With a molecular weight of ~388.9 g/mol and two iodine atoms, it possesses an iodine mass fraction of approximately 65% , significantly higher than many commercial contrast agents.[1]

Incorporating this monomer into polymer backbones creates intrinsically radiopaque materials, eliminating the need for leachable contrast agents (like barium sulfate or free iodine).[1] This guide outlines two distinct chemical strategies for its incorporation:

  • Direct Polycondensation: Yields a rigid, high-modulus polybenzamide (Poly-2-A-4,5-DIBA) suitable for permanent implants or fibers.[1]

  • Vinyl Functionalization: Converts the monomer into an acrylamide derivative for radical polymerization, suitable for hydrogels, coatings, and drug delivery vectors.[1]

Chemical Profile & Pre-Polymerization Considerations

PropertyValueNotes
Molecular Formula C₇H₅I₂NO₂AB-type monomer (Amino acid)
Molecular Weight 388.93 g/mol High density due to Iodine
Iodine Content ~65.3% (w/w)Exceptional radiopacity
Solubility Low in water; Soluble in DMSO, NMP, DMAcRequires polar aprotic solvents for polymerization
Reactivity Nucleophilic amine (weakened by electron-withdrawing I); Electrophilic acidSteric hindrance from Iodine at positions 4,5 affects kinetics

Critical Pre-requisite:

  • Monomer Purity: Ensure 2-A-4,5-DIBA is >98% pure. Impurities act as chain terminators in polycondensation.[1]

  • Solvent Dryness: For Protocol A, N-methyl-2-pyrrolidone (NMP) and Pyridine must be anhydrous (<50 ppm water) to prevent hydrolysis of the activating agent.

Protocol A: Direct Polycondensation (Yamazaki-Higashi Method)

This method utilizes triphenyl phosphite (TPP) to activate the carboxylic acid, facilitating attack by the amine to form a polyamide backbone.[1] This is the standard for synthesizing rigid polybenzamides.[1]

Mechanism

The reaction proceeds via an N-phosphonium salt intermediate, driven by the phosphorylation reaction.

Reagents & Equipment
  • Monomer: 2-Amino-4,5-diiodobenzoic acid (10 mmol, 3.89 g)

  • Solvent: Anhydrous NMP (20 mL)

  • Base: Pyridine (10 mL)

  • Condensing Agent: Triphenyl phosphite (TPP) (10 mmol, 2.6 mL)

  • Solubility Enhancer: Lithium Chloride (LiCl) (4% w/v) or Calcium Chloride (CaCl₂)

  • Apparatus: 3-neck round bottom flask, mechanical stirrer, nitrogen inlet, oil bath.[1]

Step-by-Step Methodology
  • Dissolution:

    • Charge the flask with NMP, Pyridine, and LiCl.[1]

    • Heat to 80°C under stirring until LiCl is fully dissolved. Note: LiCl is critical to disrupt hydrogen bonding and prevent the premature precipitation of the rigid polymer chain (salting-in effect).

  • Monomer Addition:

    • Cool to room temperature.[1] Add 2-Amino-4,5-diiodobenzoic acid. Stir under nitrogen purge for 15 minutes.

  • Activation & Polymerization:

    • Add Triphenyl phosphite (TPP) via syringe.[1]

    • Heat the reaction mixture to 100°C - 110°C .

    • Maintain reaction for 3 to 4 hours .[1] The solution viscosity should increase noticeably.[1]

  • Work-up:

    • Cool the viscous solution to room temperature.[1]

    • Pour slowly into a large excess of Methanol (500 mL) under vigorous stirring to precipitate the polymer.

    • Filter the fibrous/powder precipitate.[1]

  • Purification:

    • Wash the polymer cake with hot methanol (2x) and hot acetone (2x) to remove residual pyridine and phenol (byproduct of TPP).[1]

    • Dry under vacuum at 80°C for 24 hours.

Workflow Diagram (Protocol A)

ProtocolA Start Start: 2-A-4,5-DIBA Solvent Dissolve in NMP/Pyridine + LiCl (Salting-in) Start->Solvent Activate Add Triphenyl Phosphite (TPP) Activate Carboxyl Group Solvent->Activate Polymerize Heat 100°C, 3h Polycondensation Activate->Polymerize Precipitate Precipitate in Methanol Remove Phenol/Pyridine Polymerize->Precipitate Product Poly(2-amino-4,5-diiodobenzoic acid) Precipitate->Product

Caption: Workflow for the direct polycondensation of 2-A-4,5-DIBA via the Yamazaki-Higashi phosphorylation method.

Protocol B: Vinyl Functionalization (The "Soft" Polymer Route)

For applications requiring solubility, hydrogel formation, or copolymerization (e.g., with PEG or HEMA), the monomer must first be converted into a vinyl derivative.

Step 1: Synthesis of 2-Acrylamido-4,5-diiodobenzoic acid
  • Reagents: 2-A-4,5-DIBA (10 mmol), Acryloyl Chloride (11 mmol), Triethylamine (TEA) (15 mmol), Anhydrous THF or DMAc.

  • Procedure:

    • Dissolve 2-A-4,5-DIBA in anhydrous THF (or DMAc if solubility is poor) in an ice bath (0°C).

    • Add TEA.

    • Dropwise add Acryloyl Chloride over 30 minutes.[1]

    • Allow to warm to RT and stir for 12 hours.

    • Filter off the TEA[1]·HCl salt.[1]

    • Concentrate the filtrate and precipitate in cold water/HCl (pH 2) to recover the acrylated monomer.[1] Recrystallize from ethanol.

Step 2: Radical Polymerization
  • Reagents: 2-Acrylamido-4,5-diiodobenzoic acid, AIBN (Initiator), DMSO (Solvent).[1]

  • Procedure:

    • Dissolve the acrylated monomer (1 g) in DMSO (5 mL).[1]

    • Add AIBN (1 wt%).[1]

    • Degas with Nitrogen for 20 mins.

    • Heat to 70°C for 12-24 hours.

    • Precipitate in Diethyl Ether.

Synthesis Logic Diagram (Protocol B)

ProtocolB Monomer 2-Amino-4,5-diiodobenzoic acid Acrylation React with Acryloyl Chloride (Base: TEA, Solvent: DMAc) Monomer->Acrylation Nucleophilic Acyl Substitution VinylMonomer Intermediate: 2-Acrylamido-4,5-diiodobenzoic acid Acrylation->VinylMonomer RadicalPoly Free Radical Polymerization (AIBN, DMSO, 70°C) VinylMonomer->RadicalPoly Chain Growth FinalPoly Poly(2-acrylamido-4,5-diiodobenzoic acid) (Soluble, Radiopaque Polyelectrolyte) RadicalPoly->FinalPoly

Caption: Two-step synthesis converting the amino-acid monomer into a vinyl polymer for versatile biomedical applications.

Characterization & Validation

To ensure the protocol was successful, the following characterization steps are mandatory:

TechniqueTarget ObservationSuccess Criteria
FTIR Spectroscopy Protocol A: Disappearance of broad O-H stretch (monomer acid) and N-H stretch shifts. Protocol B: Appearance of C=O (amide) at ~1650 cm⁻¹.[1]Formation of Amide I and II bands.[1] Absence of residual TPP (Protocol A).[1]
¹H-NMR (DMSO-d₆) Protocol A: Broadening of aromatic peaks (polymer effect). Protocol B: Disappearance of vinyl protons (5.5-6.5 ppm) after polymerization.[1]Confirmation of covalent linkage and absence of monomer.[1]
GPC (Gel Permeation) Molecular Weight (Mw) and Polydispersity (PDI).[1]Mw > 10,000 Da indicates successful polymerization (Oligomers < 3,000 Da indicate wet solvent).[1]
Radiopacity (Micro-CT) X-ray attenuation coefficient.[1]Hounsfield Units (HU) > 2000 at 10% concentration (comparable to bone/contrast media).[1]

Troubleshooting Guide

  • Problem: Polymer precipitates immediately during Protocol A (Polycondensation).

    • Cause: Molecular weight is increasing, but solvent power is insufficient for the rigid backbone.[1]

    • Solution: Increase LiCl concentration to 6-8%. Ensure temperature is maintained >100°C. Switch solvent to pure NMP or HMPA (if safety permits).[1]

  • Problem: Low Molecular Weight / Brittle Film.

    • Cause: Trace water in NMP/Pyridine hydrolyzed the TPP or Acryloyl Chloride.[1]

    • Solution: Distill NMP over P₂O₅ or CaH₂ before use.[1] Store TPP under nitrogen.[1]

  • Problem: Discoloration (Dark Brown/Black).

    • Cause: Oxidation of the amine or iodine liberation.[1]

    • Solution: Perform all reactions strictly under Nitrogen/Argon. Add a trace antioxidant (e.g., sodium thiosulfate wash) during purification to remove free iodine.[1]

References

  • Yamazaki, N., Matsumoto, M., & Higashi, F. (1975).[1] Studies on reactions of the N-phosphonium salts. XI. Synthesis of polyamides and polyureas by means of diphenyl phosphite in pyridine.[1] Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.[1] Link

  • Kovacic, P., & Kyriakis, A. (1981).[1] Polymerization of aromatic nuclei. Journal of Macromolecular Science, Part C, 21(2). (Context on oxidative polymerization of aromatic amines).

  • Dawson, J. et al. (2013).[1] Radiopaque Poly(N-isopropylacrylamide) (PNIPAM) Dendrimers.[1] Biomacromolecules. (Demonstrates the utility of iodinated monomers in radical polymerization).

  • Schumann, S. et al. (2021).[1] Synthesis of Radiopaque Poly(5-acrylamido-2,4,6-triiodoisophthalic acid)-based Copolymers. Nanoscale. (Methodological basis for Protocol B). Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Amino-4,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the analysis of 2-Amino-4,5-diiodobenzoic acid (4,5-Diiodoanthranilic acid). It synthesizes chemical first-principles with practical chromatography strategies to ensure robust, reproducible results in a pharmaceutical or research setting.[1]

Abstract & Scope

2-Amino-4,5-diiodobenzoic acid is a critical halogenated intermediate used in the synthesis of complex pharmaceutical agents and radiocontrast derivatives.[1] Its analysis presents specific challenges due to the "heavy atom effect" of the iodine substituents, which alters solubility and hydrophobicity compared to the parent anthranilic acid. This guide details a robust RP-HPLC protocol designed to separate the target compound from common synthetic impurities (e.g., mono-iodinated species and unreacted starting materials).[1]

Introduction & Chemical Context

The reliable quantification of 2-Amino-4,5-diiodobenzoic acid requires an understanding of its physicochemical behavior in solution.[1]

  • Hydrophobicity: The addition of two iodine atoms significantly increases the lipophilicity (

    
    ) compared to 2-aminobenzoic acid. This necessitates a stronger organic eluent for elution from C18 stationary phases.[1]
    
  • Amphoteric Nature: Containing both a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ) group, the molecule is zwitterionic. However, the electron-withdrawing iodine atoms reduce the basicity of the amine and increase the acidity of the carboxyl group.
  • Impurity Profile: Common synthesis routes involve the iodination of anthranilic acid.[1] Critical impurities to resolve include:

    • 2-Aminobenzoic acid (Starting material; highly polar).[1]

    • 2-Amino-5-iodobenzoic acid (Mono-iodo intermediate; moderately polar).[1]

    • Regioisomers (e.g., 2-Amino-3,5-diiodobenzoic acid, if synthesis lacks regioselectivity).

Method Development Strategy (Expertise & Logic)

To achieve baseline resolution between the target and its likely impurities, we employ a Reversed-Phase (RP) mode.

  • Stationary Phase Selection: A C18 column is chosen for its high hydrophobicity, which interacts effectively with the iodine substituents.[1] A "End-capped" column is preferred to minimize peak tailing caused by the interaction of the amine group with residual silanols.

  • Mobile Phase pH Control: To ensure sharp peak shapes, the pH must be controlled.[1]

    • Low pH (pH ~2.5): Protonates the carboxylic acid (

      
      ) and the amine (
      
      
      
      ). While the charged amine might cause tailing, the suppression of the carboxylic acid ionization dominates, increasing retention and preventing peak splitting.
  • Detection: While anthranilic acids are fluorescent, the heavy iodine atoms quench fluorescence (Heavy Atom Effect).[1] Therefore, UV detection at 254 nm (aromatic ring) and 300 nm (extended conjugation) is the standard.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (or equivalent) with Binary Pump and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Water (Milli-Q / HPLC Grade).[1]

    • Phosphoric Acid (

      
      ) or Trifluoroacetic Acid (TFA).[1]
      
    • Reference Standard: 2-Amino-4,5-diiodobenzoic acid (>98% purity).[1]

Preparation of Solutions

Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.[1] (Filter through 0.22 µm membrane).[1] Rationale: Phosphoric acid provides a stable pH ~2.1, suppressing silanol activity and carboxylic acid ionization.

Mobile Phase B (Organic): 100% Acetonitrile.[1]

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 2-Amino-4,5-diiodobenzoic acid.

  • Dissolve in 2 mL of DMSO (Dimethyl sulfoxide). Note: The compound has poor solubility in pure water or pure methanol.

  • Dilute to 10 mL with Methanol.

Working Standard (0.1 mg/mL): Dilute the Stock Solution 1:10 using the initial mobile phase ratio (e.g., 70% Water / 30% ACN) to match the starting gradient conditions and prevent peak distortion.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C (Controlled)
Detection (UV) Channel A: 254 nm (BW 4 nm)Channel B: 300 nm (BW 4 nm)
Run Time 20 Minutes

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08020Equilibration / Injection
2.08020Isocratic Hold (Elute polar impurities)
12.02080Linear Gradient (Elute Di-iodo target)
15.02080Wash
15.18020Re-equilibration
20.08020End of Run

Method Logic & Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, highlighting critical decision points for troubleshooting.

HPLC_Workflow start Sample Material (Solid/Reaction Mix) dissolve Dissolution (Solvent: DMSO/MeOH) start->dissolve check_sol Is Solution Clear? dissolve->check_sol filter Filtration (0.22 µm PTFE) inject HPLC Injection (10 µL) filter->inject check_sol->filter Yes re_dissolve Add more DMSO or Sonicate check_sol->re_dissolve No separation Gradient Separation (C18 Column) inject->separation detect UV Detection (254 nm / 300 nm) separation->detect decision Resolution (Rs) > 2.0 for Target Peak? detect->decision pass Data Analysis & Reporting decision->pass Yes fail Troubleshoot: Adjust Gradient Slope decision->fail No fail->separation Re-run re_dissolve->check_sol

Caption: Operational workflow for 2-Amino-4,5-diiodobenzoic acid analysis, including solubility checks and resolution criteria.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine sample analysis.

System Suitability Test (SST)

Run 5 replicate injections of the Working Standard (0.1 mg/mL).

  • Retention Time %RSD: ≤ 2.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (T): 0.8 ≤ T ≤ 1.5

  • Theoretical Plates (N): > 5,000

Validation Metrics (ICH Q2 Guidelines)
  • Linearity: Demonstrate

    
     over a range of 0.01 mg/mL to 0.5 mg/mL.
    
  • LOD/LOQ: Estimated at Signal-to-Noise (S/N) ratios of 3:1 and 10:1, respectively.

  • Specificity: Inject "Blank" (Mobile Phase) and "Placebo" (if applicable) to ensure no interference at the retention time of the target (approx. 8-10 min in this gradient).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction or Column aging.[1]Ensure Mobile Phase A pH is < 2.[1]5. Replace column if old.[1]
Split Peaks Sample solvent mismatch.Dilute sample with Mobile Phase A (Water) before injection.[1]
Drifting Retention Temperature fluctuation or incomplete equilibration.[1]Use column oven (30°C). Extend re-equilibration time to 5 mins.
Low Sensitivity Incorrect wavelength.[1]Use DAD to scan 200-400 nm; confirm Max Absorbance.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72911, Benzoic acid, 2-amino-5-iodo-. Retrieved from [Link]

    • Context: Provides physicochemical property data (logP, H-bond donors)
  • Context: Verifies the solid-state properties and solubility characteristics of iodin
  • Org. Synth. 2004, 81, 98. Synthesis of Halogenated Anthranilic Acids. Retrieved from [Link]

    • Context: Describes the synthetic routes that generate the specific impurity profile (unreacted starting materials and byproducts) this HPLC method is designed to resolve.
  • PrepChem. Preparation of 4-amino-3,5-diiodobenzoic acid. Retrieved from [Link]

    • Context: Provides synthesis details for di-iodo isomers, confirming the need for high-resolution separ

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4,5-diiodobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The synthesis of 2-Amino-4,5-diiodobenzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The primary strategy involves the direct iodination of a suitable precursor, 2-aminobenzoic acid (anthranilic acid). The key challenge lies in achieving the desired regioselectivity for the 4 and 5 positions while minimizing the formation of other iodinated isomers and byproducts. This guide will focus on a robust protocol using molecular iodine in the presence of an oxidizing agent, a method known for its efficiency and improved safety profile compared to older techniques.

Recommended Synthetic Workflow

The following diagram outlines the recommended workflow for the synthesis of 2-Amino-4,5-diiodobenzoic acid.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Purification cluster_3 Analysis Dissolve 2-aminobenzoic acid in a suitable solvent (e.g., acetic acid) Dissolve 2-aminobenzoic acid in a suitable solvent (e.g., acetic acid) Add molecular iodine (I2) Add molecular iodine (I2) Dissolve 2-aminobenzoic acid in a suitable solvent (e.g., acetic acid)->Add molecular iodine (I2) Initiate reaction with an oxidizing agent (e.g., H2O2) Initiate reaction with an oxidizing agent (e.g., H2O2) Add molecular iodine (I2)->Initiate reaction with an oxidizing agent (e.g., H2O2) Monitor reaction progress via TLC Monitor reaction progress via TLC Initiate reaction with an oxidizing agent (e.g., H2O2)->Monitor reaction progress via TLC Quench excess oxidant Quench excess oxidant Monitor reaction progress via TLC->Quench excess oxidant Precipitate the product by adding water Precipitate the product by adding water Quench excess oxidant->Precipitate the product by adding water Filter the crude product Filter the crude product Precipitate the product by adding water->Filter the crude product Wash with cold water Wash with cold water Filter the crude product->Wash with cold water Recrystallize from a suitable solvent (e.g., acetic acid or methanol) Recrystallize from a suitable solvent (e.g., acetic acid or methanol) Wash with cold water->Recrystallize from a suitable solvent (e.g., acetic acid or methanol) Characterize the final product (NMR, MS, IR) Characterize the final product (NMR, MS, IR) Recrystallize from a suitable solvent (e.g., acetic acid or methanol)->Characterize the final product (NMR, MS, IR) Determine yield and purity Determine yield and purity Characterize the final product (NMR, MS, IR)->Determine yield and purity

Caption: High-level workflow for the synthesis of 2-Amino-4,5-diiodobenzoic acid.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Table 1: Reagents and Recommended Stoichiometry

ReagentMolar EquivalentPurpose
2-Aminobenzoic Acid1.0Starting Material
Molecular Iodine (I₂)2.0 - 2.2Iodinating Agent
Hydrogen Peroxide (30%)2.0 - 2.5Oxidizing Agent
Acetic Acid-Solvent
Sodium ThiosulfateAs neededQuenching Agent
Water-Precipitation
Methanol/Acetic Acid-Recrystallization

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-aminobenzoic acid in a suitable volume of glacial acetic acid.

  • Addition of Iodine: To the stirred solution, add 2.0-2.2 equivalents of molecular iodine. The mixture will become a dark solution.

  • Initiation and Reaction: Slowly add 2.0-2.5 equivalents of 30% hydrogen peroxide to the reaction mixture. The reaction is exothermic, and the temperature should be monitored and maintained between room temperature and 50°C.[1][2] The reaction time typically ranges from 1 to 5 hours.[1][2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If necessary, quench any unreacted iodine with a saturated solution of sodium thiosulfate until the dark color disappears.

  • Precipitation: Add water to the reaction mixture to precipitate the crude product.[1][3][4] The amount of water added can be up to 5 parts by weight relative to the reaction mixture.[1][2][4]

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash the solid with cold water to remove any remaining acetic acid and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent such as acetic acid or methanol to obtain pure 2-Amino-4,5-diiodobenzoic acid.[1][2][3][4]

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis.

Q1: My reaction is not progressing, and the starting material is still present after several hours. What could be the problem?

A1: This issue can stem from several factors:

  • Insufficient Oxidizing Agent: The role of the oxidizing agent, such as hydrogen peroxide, is to regenerate the active iodinating species.[1][2][3] If the oxidizing agent is old or has a lower concentration than stated, the reaction may stall. It is recommended to use a fresh bottle of hydrogen peroxide and ensure the correct stoichiometry.

  • Low Reaction Temperature: While the reaction is exothermic, maintaining a slightly elevated temperature (e.g., 40-50°C) can increase the reaction rate.[1][2] If the reaction is proceeding too slowly at room temperature, consider gentle heating.

  • Poor Solubility: Ensure that the 2-aminobenzoic acid is fully dissolved in the acetic acid before adding the other reagents. Inadequate dissolution can lead to a heterogeneous reaction mixture and slower reaction rates.

Q2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of byproducts. How can I improve the selectivity?

A2: The formation of multiple products is likely due to the formation of other iodinated isomers or over-iodination.

  • Control of Stoichiometry: Carefully control the molar ratio of molecular iodine. Using a significant excess of iodine can lead to the formation of tri-iodinated species. A molar ratio of iodine to 2-aminobenzoic acid of around 2.1:1 is a good starting point.

  • Gradual Addition of Reagents: Adding the hydrogen peroxide dropwise helps to maintain a controlled concentration of the active iodinating species, which can improve selectivity.

  • Reaction Time: Over-extending the reaction time after the starting material has been consumed can sometimes lead to side reactions. Monitor the reaction closely by TLC and proceed with the work-up as soon as the starting material is no longer visible.

Q3: The yield of my final product is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can be attributed to several factors throughout the experimental process:

  • Incomplete Reaction: As addressed in Q1, ensure the reaction goes to completion.

  • Losses during Work-up and Purification:

    • Precipitation: Ensure complete precipitation of the product by adding a sufficient amount of water and allowing adequate time for the solid to form. Cooling the mixture in an ice bath can also enhance precipitation.

    • Filtration: Be mindful of product loss during filtration. Ensure the filter paper is correctly fitted and that all of the product is transferred to the funnel.

    • Recrystallization: During recrystallization, using a minimal amount of hot solvent is crucial to maximize the recovery of the purified product upon cooling. If too much solvent is used, a significant portion of the product may remain dissolved.

Q4: My final product is colored, even after recrystallization. What is the source of the color and how can I remove it?

A4: A colored product often indicates the presence of residual iodine or other colored impurities.

  • Quenching: Ensure that all residual iodine is quenched with sodium thiosulfate before filtration. The disappearance of the characteristic brown/purple color of iodine is a good indicator.

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[5] After a short period of gentle boiling, the charcoal can be removed by hot filtration through celite.

  • Multiple Recrystallizations: In some cases, a second recrystallization may be necessary to obtain a colorless product.

Frequently Asked Questions (FAQs)

Q: Why is an oxidizing agent necessary in this reaction?

A: In the iodination of aromatic compounds with molecular iodine (I₂), the iodine itself is not a very strong electrophile. The oxidizing agent, such as hydrogen peroxide, oxidizes I⁻ that is formed during the reaction back to I₂, thus making the process more efficient and driving the reaction to completion. This avoids the buildup of iodide ions which can inhibit the reaction.

Q: Can I use a different solvent instead of acetic acid?

A: Acetic acid is a common solvent for this type of reaction as it is polar enough to dissolve the starting material and is relatively inert to the reaction conditions. Other organic acids or polar aprotic solvents could potentially be used, but this would require significant optimization of the reaction conditions.

Q: Is it possible to synthesize the mono-iodinated or tri-iodinated derivatives of 2-aminobenzoic acid using a similar method?

A: Yes, by carefully controlling the stoichiometry of the iodinating agent, you can influence the degree of iodination. For a mono-iodinated product, you would use approximately one equivalent of molecular iodine. For a tri-iodinated product, you would need at least three equivalents. However, achieving high selectivity for a specific isomer can be challenging and may require different catalysts or directing groups.

Q: What are the safety precautions I should take when performing this synthesis?

A:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodine is corrosive and can cause stains. Handle it with care.

  • Hydrogen peroxide (30%) is a strong oxidizing agent and can cause skin burns. Avoid direct contact.

  • Acetic acid is corrosive. Handle with care.

References

  • Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). 2 Iodobenzoic Acid. Retrieved from [Link]

  • White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved from [Link]

  • Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • PrepChem.com. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.
  • Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.
  • Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]

  • Pianeta Chimica. (n.d.). Preparation of 2-iodo benzoic acid. Retrieved from [Link]

  • PubMed. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid.... Retrieved from [Link]

  • ACS Catalysis. (2017). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations. Retrieved from [Link]

  • ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

Sources

Technical Support Center: Iodination of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common experimental challenges, provide in-depth troubleshooting advice, and explain the underlying chemical principles to empower you to optimize your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is producing a mixture of mono-, di-, and even tri-iodinated products. How can I improve the selectivity for mono-iodination?

Answer:

This phenomenon, known as polyiodination, is a frequent challenge in the electrophilic aromatic substitution of highly activated rings like aminobenzoic acids. The strong electron-donating nature of the amino group makes the aromatic ring highly susceptible to multiple additions of the electrophilic iodine.[1][2]

Root Cause Analysis:

  • High Reactivity of the Substrate: The amino group is a powerful activating group, significantly increasing the electron density of the aromatic ring and making it prone to further iodination even after the first iodine atom is introduced.

  • Reaction Stoichiometry: An excess of the iodinating agent relative to the aminobenzoic acid will inevitably lead to polyiodination.

  • Potency of the Iodinating Agent: Stronger iodinating systems can overwhelm the substrate, leading to a loss of selectivity.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the molar equivalents of your iodinating agent. A 1:1 ratio of iodinating agent to aminobenzoic acid is a good starting point for mono-iodination.

  • Protect the Amino Group: The most effective strategy to temper the reactivity of the amino group is through protection, most commonly by acetylation to form the corresponding acetamidobenzoic acid. This significantly reduces the activating effect of the amino group, favoring mono-iodination.[3] The protecting group can be subsequently removed by hydrolysis.

  • Choice of Iodinating Agent: Consider using a milder iodinating agent. While molecular iodine (I₂) is common, its reactivity can be modulated. N-Iodosuccinimide (NIS) is often a good choice for controlled mono-iodination of activated systems.[1][4][5]

  • Slow Addition: Instead of adding the iodinating agent all at once, consider a slow, dropwise addition to the reaction mixture. This helps to maintain a low concentration of the iodinating agent at any given time, favoring the mono-iodinated product.

Workflow Diagram: Mitigating Polyiodination

start Polyiodination Observed protect Protect Amino Group (e.g., Acetylation) start->protect Implement Strategy control_stoich Adjust Stoichiometry (1:1 ratio) start->control_stoich Implement Strategy slow_add Slow Addition of Iodinating Agent start->slow_add Implement Strategy mild_reagent Use Milder Reagent (e.g., NIS) start->mild_reagent Implement Strategy end Selective Mono-iodination protect->end control_stoich->end slow_add->end mild_reagent->end

Caption: Strategies to enhance mono-iodination selectivity.

Issue 2: My reaction mixture is turning dark brown or purple, and the isolated product is impure and discolored. What is causing this?

Answer:

The development of a dark color in the reaction mixture is often indicative of oxidation side reactions. The amino group in aminobenzoic acids is susceptible to oxidation by the iodinating agent or by iodine itself, leading to the formation of colored, polymeric byproducts.[6]

Root Cause Analysis:

  • Oxidation of the Amino Group: The lone pair of electrons on the nitrogen of the amino group can be abstracted by an oxidizing species, leading to the formation of radical cations that can polymerize or undergo other reactions to form colored impurities.

  • Harsh Reaction Conditions: Elevated temperatures and strongly acidic or basic conditions can promote the oxidation of the sensitive amino group.

  • Presence of Oxidants: Some iodination protocols utilize oxidizing agents (e.g., hydrogen peroxide, iodic acid) to generate the electrophilic iodine species in situ.[6][7] If not properly controlled, these can also oxidize the substrate.

Troubleshooting Protocol:

  • Protect the Amino Group: As with polyiodination, protecting the amino group as an amide (e.g., acetamide) is highly effective in preventing its oxidation.

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at 0°C or even lower can significantly reduce oxidation.

  • Degas Solvents: If your substrate is particularly sensitive, degassing the solvent to remove dissolved oxygen can be beneficial.

  • Purification Post-Reaction: If colored impurities are formed, they can often be removed during workup. For instance, washing the crude product with a solution of a reducing agent like sodium bisulfite or sodium thiosulfate can help to remove residual iodine and some colored byproducts. Recrystallization of the product is also a crucial purification step.[8]

Experimental Protocol: Purification of 5-Iodoanthranilic Acid

This protocol is adapted from a procedure for purifying 5-iodoanthranilic acid, which often presents with discoloration.[8]

  • Dissolution: In a beaker, suspend 10 g of the crude, colored iodoanthranilic acid in 20 mL of hot water.

  • Ammonium Salt Formation: While stirring, add concentrated ammonia solution dropwise until the acid is completely dissolved and the solution is slightly basic. This forms the more soluble ammonium salt.

  • Decolorization: Add small portions of sodium hydrosulfite (sodium dithionite) until the dark color is bleached. Then, add a small amount of activated charcoal.

  • Filtration: Stir for a few minutes and then filter the hot solution through a preheated Büchner funnel to remove the charcoal and any other insoluble impurities.

  • Precipitation: Cool the filtrate and carefully acidify with an acid like hydrochloric acid until the product precipitates.

  • Isolation: Collect the purified product by filtration, wash with cold water, and dry.

Issue 3: I am losing my carboxylic acid group during the reaction. What is happening and how can I prevent it?

Answer:

The loss of the carboxylic acid group is known as decarboxylation. This side reaction can be promoted by harsh reaction conditions, particularly high temperatures and strong acidic environments.[9]

Root Cause Analysis:

  • Thermal Instability: Some aminobenzoic acid isomers are prone to decarboxylation at elevated temperatures.

  • Acid-Catalyzed Decarboxylation: In strongly acidic solutions, the carboxylic acid can be protonated, which can facilitate the loss of carbon dioxide, especially if there are electron-donating groups on the ring that can stabilize the resulting carbocation. The mechanism is often described as a bimolecular electrophilic substitution where a proton attacks the carbon atom bearing the carboxyl group.[9]

Troubleshooting Protocol:

  • Lower Reaction Temperature: This is the most critical parameter to control. If possible, run the reaction at room temperature or below.

  • Avoid Strongly Acidic Conditions: If your iodination protocol requires an acid, use the mildest acid possible or a buffered system to maintain a less aggressive pH.

  • Choose an Appropriate Solvent: The choice of solvent can influence the rate of decarboxylation. Protic solvents may facilitate protonation and subsequent decarboxylation.

Mechanism Diagram: Acid-Catalyzed Decarboxylation

sub Aminobenzoic Acid int Protonated Intermediate sub->int Protonation proton H+ prod Iodinated Aniline int->prod Decarboxylation co2 CO2 int->co2

Caption: Simplified pathway of acid-catalyzed decarboxylation.

Issue 4: When using Iodine Monochloride (ICl), I am observing some chlorinated byproducts. How can I avoid this?

Answer:

Iodine monochloride (ICl) is a potent halogenating agent, but it can act as a source of both electrophilic iodine (I+) and electrophilic chlorine (Cl+).[8][10] This can lead to competitive chlorination of the aromatic ring, especially with highly activated substrates like aminobenzoic acids.

Root Cause Analysis:

  • Dual Reactivity of ICl: The I-Cl bond is polarized, with the chlorine being more electronegative. However, under certain conditions, it can deliver an electrophilic chlorine.

  • Reaction Conditions: The solvent and temperature can influence the relative rates of iodination and chlorination.

Troubleshooting Protocol:

  • Use an Alternative Iodinating Agent: The most straightforward solution is to switch to an iodinating agent that does not contain chlorine, such as molecular iodine (I₂) with an oxidizing agent or N-Iodosuccinimide (NIS).[7][11]

  • Optimize Reaction Conditions: If you must use ICl, experimenting with different solvents and lowering the reaction temperature may help to favor iodination over chlorination.

Table 1: Comparison of Common Iodinating Agents

Iodinating AgentRelative ReactivityCommon Side ReactionsMitigation Strategies
I₂ LowRequires an oxidizing agent which can cause substrate oxidation.Use a mild oxidizing agent (e.g., H₂O₂); control temperature.[7]
I₂ / KI ModerateCan be slow; equilibrium considerations.Use in aqueous basic or acidic media to generate the active species.
Iodine Monochloride (ICl) HighPolyiodination, chlorination.[7][8]Slow addition; use alternative reagents if chlorination is significant.[10]
N-Iodosuccinimide (NIS) ModerateGenerally clean, but can be less reactive for deactivated systems.Use a catalytic amount of acid (e.g., TFA) to increase reactivity.[4][5]

References

  • p-IODOBENZOIC ACID . Organic Syntheses. Available at: [Link]

  • What are the side effects of Aminobenzoic acid? Patsnap Synapse. Available at: [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination . ResearchGate. Available at: [Link]

  • Iodine monochloride – Knowledge and References . Taylor & Francis. Available at: [Link]

  • Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution . ResearchGate. Available at: [Link]

  • A kind of preparation method of o-iodoaniline. Google Patents.
  • Method for producing 2-amino-5-iodobenzoic acid. Google Patents.
  • Anodic Oxidation of Iodobenzene and Iodobenzoic Acids in Acetic Acid Environment . ResearchGate. Available at: [Link]

  • Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway . ResearchGate. Available at: [Link]

  • p-Aminobenzoic acid inhibits the growth of soybean pathogen Xanthomonas axonopodis pv. glycines by altering outer membrane integrity . PubMed. Available at: [Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins . RSC Publishing. Available at: [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts . PMC. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution . Organic Chemistry Portal. Available at: [Link]

  • Para-aminobenzoic Acid (paba): Health Benefits, Side Effects, Uses, Dose & Precautions . RxList. Available at: [Link]

  • An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent . NIH. Available at: [Link]

  • Anthranilic acid, 5-iodo- . Organic Syntheses. Available at: [Link]

  • Iodination . Common Conditions. Available at: [Link]

  • The photochemistry of p-aminobenzoic acid . PubMed. Available at: [Link]

  • Synthesis of p iodo benzoic acid . YouTube. Available at: [Link]

  • MCQ-255: Reaction on 2-iodobenzoic acid by Dr. Tanmoy Biswas . YouTube. Available at: [Link]

  • Iodination of Aniline . ChemEd X. Available at: [Link]

  • m-Iodosylbenzoic acid – a convenient recyclable reagent for highly efficient aromatic iodinations . Beilstein Journals. Available at: [Link]

  • N-Iodosuccinimide (NIS) . Organic Chemistry Portal. Available at: [Link]

  • Described procedures for iodination of anilines . ResearchGate. Available at: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents . PMC. Available at: [Link]

  • (PDF) Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method . ResearchGate. Available at: [Link]

  • Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action . PMC - NIH. Available at: [Link]

  • PABA . Campaign for Safe Cosmetics. Available at: [Link]

  • Solved COOH COOH COOH 3-amin lodipamide Iodine monochloride, | Chegg.com . Chegg.com. Available at: [Link]

  • The preparation method of 2-amino-5-iodobenzoic acid. Google Patents.
  • Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action . PubMed. Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene . Master Organic Chemistry. Available at: [Link]

Sources

troubleshooting guide for Suzuki coupling with 2-Amino-4,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Troubleshooting & Optimization Guide Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Last Updated: February 4, 2026

Executive Summary: The "Triple Threat" Substrate

Researchers working with 2-Amino-4,5-diiodobenzoic acid face a convergence of three distinct chemical challenges that often lead to reaction failure or complex mixtures. This guide addresses the specific causality of these issues:

  • Solubility (Zwitterionic Nature): The coexistence of basic amine and acidic carboxyl moieties creates a high-melting zwitterion, rendering it insoluble in standard non-polar Suzuki solvents (Toluene, THF).

  • Catalyst Poisoning: The free primary amine (

    
    ) is a competent ligand for Palladium, capable of displacing phosphines and arresting the catalytic cycle (formation of inactive Pd-amine complexes).
    
  • Regioselectivity: With two chemically distinct C–I bonds, controlling site-selective oxidative addition (C4 vs. C5) is the critical success factor.

Module 1: Solubility & Substrate Preparation

Q: Why does my reaction mixture remain a suspension even at 80°C? A: You are fighting the lattice energy of a zwitterion. In neutral organic solvents, the molecule exists as an inner salt (


).

Troubleshooting Protocol:

  • Method A (In-situ Deprotonation): You must use a solvent system capable of dissolving the salt form. Switch to DMF/Water (4:1) or DMSO/Water . The addition of base (e.g.,

    
    ) will deprotonate the carboxylic acid, improving solubility in polar media.
    
  • Method B (Ester Protection - Recommended): Convert the acid to a methyl ester before coupling.

    • Why? This breaks the zwitterionic interaction, making the substrate soluble in standard "Suzuki-friendly" solvents like Toluene, Dioxane, or DME.

    • Bonus: It prevents the carboxylic acid from participating in protodeboronation of your boronic acid.

Module 2: Regioselectivity (The C4 vs. C5 Battle)

Q: Which iodine will react first, and how do I control it? A: The reaction will occur preferentially at C4 (para to the carboxyl group).

The Mechanistic Logic: Palladium(0) undergoes oxidative addition into the most electron-deficient C–X bond.

  • C4 Position: Located para to the Carboxylic Acid (Electron Withdrawing Group, EWG) and meta to the Amine. The EWG pulls electron density, making C4 highly electrophilic and activating the C–I bond.

  • C5 Position: Located para to the Amine (Electron Donating Group, EDG). The lone pair on the nitrogen donates density into the ring, increasing electron density at C5 and deactivating the C–I bond toward oxidative addition.

Visualizing the Selectivity:

Regioselectivity Substrate 2-Amino-4,5-diiodobenzoic Acid C4_Path Path A: C4 Attack (Para to COOH) Substrate->C4_Path Pd(0) Insertion C5_Path Path B: C5 Attack (Para to NH2) Substrate->C5_Path Unfavored Analysis_C4 EWG Activation (Electron Deficient) FAST Oxidative Addition C4_Path->Analysis_C4 Analysis_C5 EDG Deactivation (Electron Rich) SLOW Oxidative Addition C5_Path->Analysis_C5 Product Major Product: 4-Substituted-5-iodo Analysis_C4->Product

Caption: Electronic directing effects favoring C4 oxidative addition due to carboxylate withdrawal.

Module 3: Catalyst Architecture & Poisoning Mitigation

Q: My conversion stalls at 20%. Is the catalyst dead? A: Likely yes. The free amine (


) on your substrate is coordinating to the Pd, displacing the phosphine ligands and forming a stable, inactive "Pd-black" or bis-amine complex.

The Solution: Ligand Overpowering Do not use standard


. The triphenylphosphine ligand is too labile. You require electron-rich, bulky ligands that bind tighter to Pd than the substrate's amine does.
ComponentRecommendationScientific Rationale
Catalyst Precursor

or

Provides the Pd source without introducing interfering ligands.
Ligand SPhos or XPhos These Buchwald biaryl phosphines are bulky (preventing bis-amine coordination) and electron-rich (accelerating oxidative addition into the deactivated aryl system).
Alternative

The bidentate ferrocenyl ligand is rigid and difficult for the amine to displace. A robust "workhorse" for this specific substrate.

Module 4: Validated Experimental Protocol

Workflow: Selective Monocoupling at C4.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve 2-Amino-4,5-diiodobenzoic acid methyl ester (1.0 equiv) in 1,4-Dioxane (0.1 M concentration). Note: Using the ester avoids solubility issues.

  • Catalyst Loading:

    • Add

      
        (5 mol%).
      
    • Optimization Note: If conversion is slow, switch to

      
       (2 mol%) + SPhos (4 mol%).
      
  • Base & Boronic Acid:

    • Add Arylboronic Acid (1.05 equiv). Do not use large excess to prevent double addition.

    • Add aqueous

      
        (2.0 M solution, 3.0 equiv). Cesium is preferred over Sodium for steric bulk and solubility in dioxane.
      
  • Reaction:

    • Degas with Argon/Nitrogen (sparge for 10 mins).

    • Heat to 80°C for 4–6 hours.

  • Workup:

    • Filter through Celite (removes Pd). Dilute with EtOAc, wash with water/brine.

    • Purify via column chromatography. The 4-substituted product will have distinct polarity from the starting di-iodide.

Optimization Decision Tree:

Workflow Start Start Reaction (Std. Conditions) Check Check LCMS @ 2 Hours Start->Check Result1 Low Conversion (<10%) Check->Result1 Result2 Mixture of Products (C4 + C5 + Bis) Check->Result2 Result3 Clean Mono-Product Check->Result3 Action1 Catalyst Poisoning? Switch to SPhos or XPhos Result1->Action1 Action2 Loss of Selectivity? Lower Temp to 60°C Reduce Boronic Acid to 0.95 eq Result2->Action2 Action3 Proceed to Workup Result3->Action3

Caption: Decision logic for optimizing reaction parameters based on intermediate LCMS data.

Module 5: Troubleshooting FAQ

SymptomRoot CauseCorrective Action
Black precipitate forms immediately. Pd aggregation ("Pd Black"). The amine substrate or impurities destabilized the active Pd(0).Add extra ligand (triphenylphosphine is useless here; use SPhos ). Ensure thorough degassing (O2 accelerates aggregation).
Starting material is untouched. Oxidative addition failure. The C-I bond is not being accessed.Increase temperature to 100°C. If using the free acid, switch to the Methyl Ester to improve solubility and electronics.
Significant bis-coupling (double addition). Reaction is too hot or too much boronic acid is present.Reduce temperature. Add the boronic acid dropwise over 1 hour to keep its instantaneous concentration low relative to the di-iodide.
Protodeboronation (Boronic acid disappears, no product). The carboxylic acid proton is catalyzing the decomposition of the boronic acid.Use the Methyl Ester substrate. Alternatively, use a large excess of base (3-4 equiv) to ensure the acid is fully deprotonated immediately.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Handy, S. T., & Zhang, Y. (2006). Organic Synthesis with Polyhalogenated Heterocycles. Synthesis, 2006(23), 3883–3901. (Authoritative review on regioselectivity principles in poly-halo systems). Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (Source for SPhos/XPhos usage in difficult/poison-prone couplings). Link

  • BenchChem. (2025).[1] Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. (Analogous substrate data supporting the use of Pd(dppf)Cl2 and phosphate bases). Link

Sources

preventing deiodination in reactions involving 2-Amino-4,5-diiodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Deiodination in Synthetic Reactions

Welcome to the dedicated technical support center for 2-Amino-4,5-diiodobenzoic acid. This resource is designed to provide in-depth guidance and troubleshooting strategies to researchers encountering the common yet challenging issue of deiodination during synthetic transformations. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure the integrity of your reactions and the success of your research.

Introduction: The Challenge of Deiodination

2-Amino-4,5-diiodobenzoic acid is a valuable building block in medicinal chemistry and materials science. However, the carbon-iodine (C-I) bonds, particularly in electron-rich aromatic systems, are susceptible to cleavage, leading to undesired mono-iodinated or fully deiodinated byproducts. This phenomenon, known as deiodination or hydrodehalogenation, can significantly reduce yields, complicate purification, and compromise the integrity of the final product. This guide will provide a comprehensive overview of the mechanisms behind deiodination and practical strategies to mitigate this side reaction, with a focus on commonly employed palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem with 2-Amino-4,5-diiodobenzoic acid?

A1: Deiodination is the chemical process of removing an iodine atom from a molecule and replacing it with a hydrogen atom. With 2-Amino-4,5-diiodobenzoic acid, this results in the formation of 2-Amino-4-iodobenzoic acid, 2-Amino-5-iodobenzoic acid, and 2-Aminobenzoic acid as impurities. This is problematic because it reduces the yield of your desired di-iodinated product and introduces closely related byproducts that can be difficult to separate. The presence of both an activating amino group and a deactivating, but sterically directing, carboxylic acid group on the benzene ring influences the electronic properties and reactivity of the C-I bonds.

Q2: What are the primary causes of deiodination in my reactions?

A2: Deiodination of aryl iodides is often a result of several factors, particularly in the context of palladium-catalyzed cross-coupling reactions. The main culprits include:

  • Reaction Temperature: High temperatures can promote thermal decomposition and side reactions, including deiodination.[1][2]

  • Choice of Base: Strong bases, especially alkoxide bases, can facilitate protonolysis of the C-I bond.[3]

  • Ligand Effects: The phosphine ligand used in a palladium catalyst plays a crucial role. Some ligands may not sufficiently stabilize the palladium center, leading to side reactions.[3][4]

  • Solvent Choice: Protic solvents or solvents that can act as hydride donors (like certain alcohols or even grades of DMF and dioxane) can contribute to deiodination.[1][3][5]

  • Presence of Reducing Agents: Impurities in reagents or solvents can act as reducing agents, leading to the cleavage of the C-I bond.[1]

  • Photodecomposition: Aryl iodides can be sensitive to light, which can induce radical-mediated deiodination.[6][7]

  • Inadequate Inert Atmosphere: The presence of oxygen can lead to oxidative and reductive side reactions that contribute to deiodination.[1][8]

Q3: Can the amino and carboxylic acid groups on the molecule influence deiodination?

A3: Absolutely. The electron-donating amino group increases the electron density of the aromatic ring, which can make the C-I bonds more susceptible to certain deiodination pathways. Conversely, the carboxylic acid group is electron-withdrawing and can influence the acidity of the N-H protons of the amino group, especially in the presence of a base. This interplay of electronic effects can impact the stability of the molecule and its reactivity in cross-coupling reactions. For instance, in basic media, deprotonation of the carboxylic acid or the amino group can alter the molecule's electronic profile.

Troubleshooting Guide: Deiodination in Palladium-Catalyzed Cross-Coupling Reactions

This section provides a structured approach to diagnosing and resolving deiodination issues in common cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings.

Symptom: Significant formation of mono-iodinated or non-iodinated byproducts detected by LC-MS or NMR.
Workflow for Troubleshooting Deiodination:

Deiodination_Troubleshooting start Problem: Significant Deiodination Observed temp Step 1: Optimize Temperature start->temp Begin Troubleshooting base Step 2: Re-evaluate Base temp->base If deiodination persists ligand Step 3: Screen Ligands base->ligand If deiodination persists solvent Step 4: Change Solvent ligand->solvent If deiodination persists inert Step 5: Ensure Inert Atmosphere solvent->inert If deiodination persists reagents Step 6: Check Reagent Purity inert->reagents If deiodination persists protect Step 7: Consider Protecting Groups reagents->protect If deiodination persists success Deiodination Minimized protect->success Successful Optimization

Caption: A stepwise workflow for troubleshooting deiodination.

In-Depth Protocol Recommendations

Temperature Optimization

High reaction temperatures are a common cause of thermal deiodination.[1][2]

  • Actionable Advice: Begin your reaction at a lower temperature (e.g., room temperature or 40-50 °C) and monitor the progress. If the reaction is sluggish, gradually increase the temperature in increments of 10-15 °C.

  • Expert Insight: Microwave-assisted heating can be advantageous as it allows for rapid heating to the target temperature, minimizing the total time the substrate is exposed to high heat.[1]

Base Selection

The choice of base is critical in preventing deiodination.

Base TypeRecommendationRationale
Strong Alkoxide Bases (e.g., NaOtBu, KOtBu) Use with caution or avoid.Can act as hydride sources or promote protonolysis, leading to dehalogenation.[3]
Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃) Recommended. Milder bases that are generally effective and less likely to cause deiodination.[3]
Phosphates (e.g., K₃PO₄) Highly Recommended. Often provides a good balance of basicity for catalytic turnover while minimizing side reactions.[3]
  • Actionable Advice: If you are observing significant deiodination with a strong base, switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.

Ligand Screening

The ligand on the palladium catalyst dictates the stability and reactivity of the catalytic species.

  • Actionable Advice: For Suzuki-Miyaura couplings, consider using bulky, electron-rich biaryl phosphine ligands.[3] For other cross-coupling reactions, a similar ligand screening approach is beneficial.

  • Expert Insight: Ligands like SPhos, XPhos, and RuPhos have been shown to promote the desired reductive elimination pathway over dehalogenation.[1] For reactions where bidentate ligands are preferred, Xantphos can be an excellent choice to suppress side reactions.[4]

Ligand_Selection sub Pd(0)L (Active Catalyst) re Reductive Elimination (Desired Product) sub->re Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) de Deiodination (Side Product) sub->de Less Stable Catalyst Complex

Caption: Ligand effect on reaction pathways.

Solvent Choice

The reaction solvent can be a source of protons or hydrides that lead to deiodination.

  • Actionable Advice: Utilize aprotic solvents. Toluene is often a superior choice to dioxane or DMF as it is less prone to degradation that can lead to dehalogenation.[1][9] If a co-solvent is necessary, ensure it is anhydrous and consider its potential to act as a hydride donor. A switch from a secondary alcohol to a tertiary alcohol as a solvent has been shown to suppress deiodination.[5]

Maintaining an Inert Atmosphere

Oxygen can interfere with the catalytic cycle and promote side reactions.

  • Actionable Advice: Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration. Techniques like freeze-pump-thaw are highly effective for degassing.[1]

Reagent Purity

Impurities can have a significant impact on the reaction outcome.

  • Actionable Advice: Use high-purity, anhydrous solvents and reagents. Ensure your 2-Amino-4,5-diiodobenzoic acid is pure and has been stored correctly, protected from light and moisture.[1]

Use of Protecting Groups

The N-H bond of the amino group can sometimes interfere with the reaction.

  • Actionable Advice: If other troubleshooting steps fail, consider protecting the amino group with a suitable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This can prevent unwanted coordination to the palladium center or side reactions involving the acidic N-H proton.[3]

Analytical Methods for Monitoring Deiodination

Accurate monitoring of your reaction is key to successful troubleshooting.

Analytical TechniqueApplication
LC-MS (Liquid Chromatography-Mass Spectrometry) Ideal for monitoring the reaction progress. Allows for the identification and relative quantification of the starting material, desired product, and mono- and di-deiodinated byproducts based on their mass-to-charge ratios.
¹H NMR (Proton Nuclear Magnetic Resonance) Can be used to analyze the crude reaction mixture to determine the ratio of the desired product to deiodinated byproducts by integrating characteristic aromatic proton signals.
HPLC-ICPMS (High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry) A more advanced technique that can provide absolute quantification of iodine-containing species.[10]

References

  • Bhatnagar, A., Maharda, N. S., Ambardar, V. K., Dham, D. N., Magdum, M., & Sankar, R. (1997). Iodine loss from iodised salt on heating. Indian journal of pediatrics, 64(6), 883–885. [Link]

  • Hill, A. G., & Hii, K. K. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry–A European Journal, 15(36), 8998-9009.
  • Yildirim, H., Avc?, D., Tar?, A., Ba?o?lu, A. T., & Dege, N. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid and 2-amino-3,5-dibromobenzoic acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 149, 433–445. [Link]

  • Hughes, P. E., & La Trobe, B. (1971). Thyroxine deiodination during cold exposure in the rat. The Journal of physiology, 219(2), 589–603. [Link]

  • Percy, J. M., & Roebuck, J. R. (2014). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. Beilstein journal of organic chemistry, 10, 1206–1213. [Link]

  • Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]

  • Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]

  • Reddit. (2018). Significant dehalogenation in stille coupling. r/Chempros. Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Amo-Ochoa, P., et al. (2019). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Bolliger, J. L., & Frech, C. M. (2009). A practical, reliable, and safe method for the reductive dehalogenation of aromatic halides.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical reviews, 116(19), 12564–12649. [Link]

  • Wang, D., et al. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1109–1121. [Link]

  • Linstad, D. J., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and bioanalytical chemistry, 415(20), 4875–4885. [Link]

  • Rodríguez, I., et al. (2009). Capillary HPLC-ICPMS and tyrosine iodination for the absolute quantification of peptides using generic standards. Analytical chemistry, 81(13), 5243–5251. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Wondimu, E., et al. (2023). Investigation of the effects of heat and light on iodine content of packaged and open salt brands collected from Jimma town. Heliyon, 9(10), e20230. [Link]

  • Hartwig, J. F. (2008). Reductive Elimination of Aryl Halides from Palladium(II). In Organotransition Metal Chemistry (pp. 321-367). University Science Books.

Sources

stability issues of 2-Amino-4,5-diiodobenzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization for 2-Amino-4,5-diiodobenzoic Acid

Case ID: 2A45DI-STAB-001 Subject: Troubleshooting Solution Stability, Discoloration, and Precipitation Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

2-Amino-4,5-diiodobenzoic acid is a halogenated anthranilic acid derivative often used as a synthetic intermediate or biological probe.[1] Its stability in solution is compromised by two primary factors: photolytic deiodination (resulting in pink/purple discoloration) and oxidative degradation of the amino group (resulting in brown/black discoloration). Furthermore, its amphoteric nature creates specific solubility windows that, if missed, lead to "silent" precipitation.[1]

This guide provides a mechanistic breakdown of these failure modes and actionable protocols to ensure experimental integrity.

Module 1: Photostability & Deiodination (The "Pink Solution" Issue)

User Symptom: "My clear solution turned pink (or violet) after sitting on the bench for 2 hours."

Root Cause: Homolytic Fission of the C-I Bond. Aryl iodides are inherently photosensitive.[1] The Carbon-Iodine (C-I) bond energy (~57 kcal/mol) is significantly lower than C-Br or C-Cl bonds.[1] Exposure to UV or visible light (blue spectrum) excites the molecule, causing homolytic cleavage.[1] This releases an aryl radical and an iodine radical (


).[1] Two iodine radicals recombine to form elemental iodine (

), which appears pink/violet in organic solvents like DMSO or Chloroform.[1]

The Degradation Pathway:

  • Initiation: Light strikes the 4- or 5-position iodine.[1]

  • Propagation: The C-I bond breaks.[1]

  • Termination:

    
     dimerizes to 
    
    
    
    (Color visible). The aryl radical abstracts a hydrogen from the solvent, resulting in a mono-iodo impurity (des-iodo ghost peak in HPLC).

Photolysis cluster_0 Photolytic Degradation Pathway Start 2-Amino-4,5-diiodo benzoic acid Radical Aryl Radical + Iodine Radical (I•) Start->Radical Excitation Light UV/Vis Light (hν) Light->Radical Product1 De-iodo Impurity (2-Amino-4-iodo...) Radical->Product1 H-Abstraction from Solvent Product2 Elemental Iodine (I₂) (PINK/PURPLE) Radical->Product2 Dimerization

Figure 1: Mechanism of light-induced degradation leading to iodine release.[1]

Corrective Protocol:

  • Amber Glassware: ALL solutions must be prepared and stored in amber glass vials.

  • Foil Wrapping: If amber glass is unavailable, wrap the container in aluminum foil immediately after weighing.

  • Work Quickly: Limit light exposure during weighing. Do not leave the solid powder on the balance under fluorescent lab lights for extended periods.

Module 2: Oxidative Stability (The "Browning" Issue)

User Symptom: "The solution gradually turned brown or dark orange over 24-48 hours, even in the dark."

Root Cause: Oxidation of the Aniline Moiety. The amino group (-NH2) at the 2-position is electron-rich.[1] In the presence of dissolved oxygen, it can undergo N-oxidation. This leads to the formation of azo-linkages or quinoid-like structures, which are highly conjugated chromophores responsible for the dark brown color. This is accelerated in basic solutions (pH > 8) where the amine is more nucleophilic.[1]

Troubleshooting Guide:

ObservationLikely CauseImmediate Action
Pink/Violet Iodine release (Light damage)Check light shielding; check solvent purity (peroxides).[1]
Brown/Black Amine oxidation (Oxygen damage)Degas solvents; use fresh stock; purge headspace with Argon.[1]
Yellowing Mild oxidation or pH shiftVerify pH; ensure pH is not >10 unless necessary.[1]

Preventative Protocol:

  • Degassing: Sparge buffers or solvents with Nitrogen or Argon for 15 minutes before dissolving the compound.[1]

  • Headspace: Flush the storage vial headspace with inert gas before sealing.[1]

  • Antioxidants: For aqueous buffers, adding 0.1% Ascorbic Acid or Sodium Metabisulfite can prevent browning, though this may interfere with downstream assays (validate first).[1]

Module 3: Solubility & Solution State (The "Silent Precipitate")

User Symptom: "My HPLC shows low recovery, but the solution looks clear." OR "I see fine crystals settling at the bottom."

Root Cause: Amphoteric Zwitterion Formation & Lipophilicity. 2-Amino-4,5-diiodobenzoic acid is amphoteric.[1]

  • Low pH (< 2): Protonated amine (

    
    ).[1] Soluble.
    
  • High pH (> 7.5): Carboxylate anion (

    
    ).[1] Soluble.
    
  • Neutral pH (3 - 6): The molecule exists largely as a neutral species or zwitterion.[1] Due to the two heavy iodine atoms, the neutral form is extremely hydrophobic and will precipitate out of aqueous solution.

Solvent Compatibility Table:

SolventSolubility RatingNotes
DMSO Excellent (>50 mM)Recommended stock solvent.[1] Hygroscopic (absorbs water), which can trigger precipitation over time.[1]
Ethanol GoodGood for evaporation/coating.[1]
Water (pH 7) Poor / Insoluble DO NOT USE as a primary solvent.[1]
0.1 M NaOH Moderate/GoodSoluble as the sodium salt.[1] Solution is sensitive to oxidation (browning).[1]
PBS (pH 7.4) Low (< 100 µM)Risk of precipitation if stock is diluted too quickly.[1]

Dissolution Protocol (The "Sandwich" Method):

  • Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).[1]

  • Vortex until completely clear.

  • To dilute into aqueous buffer:

    • Add the DMSO stock dropwise into the buffer while vortexing the buffer.

    • Crucial: Do not add buffer to the DMSO stock; this creates a local high-concentration interface that causes immediate precipitation.[1]

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

User Issue: "I see 'Ghost Peaks' in my LC-MS trace."

Diagnosis Logic: Use the following decision tree to identify the impurity based on relative retention time (RRT) and mass shift.

Troubleshooting Start Identify Impurity Peak MassCheck Check Mass Difference (Δm) Start->MassCheck Minus127 Δm = -126/127 Da (Loss of Iodine) MassCheck->Minus127 Earlier Elution Plus16 Δm = +16 Da (Addition of Oxygen) MassCheck->Plus16 Slightly Earlier Dimer Mass = 2x + (variable) MassCheck->Dimer Late Elution Action1 Photolysis detected. Protect from light. Minus127->Action1 Action2 Oxidation detected. Degas solvents. Plus16->Action2 Action3 Azo-coupling detected. Avoid high pH. Dimer->Action3

Figure 2: Analytical decision tree for identifying degradation products.

References

  • Bunnett, J. F., & Wamser, C. C. (1967).[1] Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society.[2]

  • International Conference on Harmonisation (ICH). (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. ICH Guidelines.

  • Takahashi, K., et al. (2000).[1] Degradation behavior of nitrazepam and other benzodiazepines (Anthranilic acid derivatives) in artificial gastric juice.[1][3] Chemical & Pharmaceutical Bulletin.

  • Gaylord Chemical Company. (2007).[1][4] Dimethyl Sulfoxide (DMSO) Solubility Data. Technical Bulletin.

Sources

Technical Support Center: Purification of 2-Amino-4,5-diiodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the purification of 2-Amino-4,5-diiodobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving the desired purity for this critical intermediate. Standard recrystallization can often be insufficient for removing closely related impurities or may result in significant yield loss. This document provides in-depth troubleshooting guides and FAQs for alternative, robust purification methodologies.

Frequently Asked Questions (FAQs)

Q1: My standard recrystallization of 2-Amino-4,5-diiodobenzoic acid resulted in poor recovery and/or minimal purity enhancement. What are the common causes?

A1: This is a frequent challenge. Several factors could be at play:

  • Co-precipitation of Impurities: The most common impurities are often structurally similar, such as the starting material (2-Aminobenzoic acid), mono-iodinated species (e.g., 2-Amino-4-iodobenzoic acid or 2-Amino-5-iodobenzoic acid), or other di-iodinated isomers.[1] These molecules can have similar solubility profiles and may co-crystallize with your target compound.

  • Inappropriate Solvent Choice: While acetic acid and methanol are commonly suggested for related iodo-benzoic acids, the optimal solvent depends on the specific impurity profile.[2][3] If the impurities have very similar solubility to the product in the chosen solvent, the separation will be inefficient.

  • Supersaturation Issues: Rapid cooling or using a highly concentrated solution can lead to "crashing out," where the product and impurities precipitate together indiscriminately, trapping impurities within the crystal lattice.

Q2: What are the likely impurities I should be trying to remove from my crude 2-Amino-4,5-diiodobenzoic acid?

A2: The impurity profile is almost always a direct consequence of the synthetic route. For the direct iodination of 2-Aminobenzoic acid, you should anticipate:

  • Unreacted Starting Material: 2-Aminobenzoic acid.

  • Mono-iodinated Intermediates: 2-Amino-4-iodobenzoic acid and 2-Amino-5-iodobenzoic acid.

  • Over-iodinated Byproducts: Potentially tri-iodinated species, although less common if stoichiometry is controlled.

  • Positional Isomers: Depending on the reaction conditions, small amounts of other di-iodinated isomers may form.

  • Residual Reagents: Unreacted iodine and byproducts from the oxidizing agent (if used).[3]

Q3: How does the amphoteric nature of 2-Amino-4,5-diiodobenzoic acid affect its purification?

A3: The presence of both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂) makes the molecule amphoteric. This is a critical property to leverage for purification.

  • pH-Dependent Solubility: The compound's solubility is highly dependent on pH.[4][5] It is least soluble at its isoelectric point (pI) and becomes significantly more soluble in both acidic (forming an ammonium salt) and basic (forming a carboxylate salt) aqueous solutions.[6] This behavior is the foundation of the acid-base extraction/precipitation methods.

  • Chromatographic Challenges: On standard silica gel (which is acidic), the basic amino group can interact strongly, leading to peak tailing and poor separation. Conversely, the acidic -COOH group can also cause issues. This necessitates the use of mobile phase modifiers to ensure the compound is in a single, neutral state.[7][8]

Q4: When should I choose an advanced chromatographic method like Prep-HPLC over techniques like acid-base extraction or flash chromatography?

A4: The choice depends on your specific objectives regarding purity, scale, and available resources.

  • Acid-Base Extraction/Precipitation: Best for large-scale purification where moderate purity is acceptable and the goal is to remove non-ionizable or oppositely charged impurities. It is cost-effective but may not resolve structurally similar isomers.[9]

  • Flash Column Chromatography: Ideal for medium-scale (milligrams to several grams) purification. It offers better resolution than extraction for removing closely related impurities, provided a suitable solvent system can be developed.[10]

  • Preparative HPLC (Prep-HPLC): The method of choice for achieving the highest possible purity (>99%), especially for removing challenging isomers or final polishing of a drug substance candidate.[11][12] It is essential for preparing analytical standards or material for pharmacological testing but is more expensive and time-consuming to scale up.[13][14]

Method Selection Guide

Use the following flowchart to guide your decision on the most appropriate purification strategy based on your experimental needs.

MethodSelection start Starting Point: Crude 2-Amino-4,5-diiodobenzoic acid purity_req What is the required purity? start->purity_req scale What is the scale of purification? purity_req->scale > 99.5% scale2 What is the scale of purification? purity_req->scale2 < 99.5% prep_hplc Method 3: Preparative HPLC scale->prep_hplc < 10g scale->prep_hplc > 10g (Process Scale) impurities Are impurities structurally very similar (e.g., isomers)? scale2->impurities acid_base Method 1: pH-Gradient Precipitation impurities->acid_base No flash_chrom Method 2: Flash Column Chromatography impurities->flash_chrom Yes

Caption: Decision flowchart for selecting a purification method.

Troubleshooting Guides & Detailed Protocols

Method 1: Purification via pH-Gradient Precipitation

This technique leverages the amphoteric nature of the molecule to separate it from neutral or less amphoteric impurities. By carefully controlling the pH, you can selectively dissolve and then re-precipitate the target compound.

Causality & Expertise: An acid-base extraction relies on partitioning a compound between two immiscible phases based on its charge state.[15] For an amphoteric molecule like 2-Amino-4,5-diiodobenzoic acid, we can perform this in a single aqueous phase. First, we use a base to deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt and leaving behind any base-insoluble impurities. After filtering these away, we carefully add acid. Instead of adding a large excess of acid (which would protonate the amine and keep it dissolved), we slowly adjust the pH towards the molecule's isoelectric point (pI). At the pI, the molecule exists as a neutral zwitterion with minimal water solubility, causing it to precipitate out in high purity, leaving acid-soluble impurities behind in the solution.[4]

  • Dissolution:

    • Suspend the crude 2-Amino-4,5-diiodobenzoic acid in deionized water (approx. 20-30 mL per gram of crude material).

    • While stirring vigorously, add 1 M aqueous Sodium Hydroxide (NaOH) dropwise until all the solid dissolves and the solution is clear (typically pH 9-10). Avoid a large excess of base.

  • Removal of Basic/Neutral Impurities:

    • If any solid remains undissolved, these are base-insoluble impurities. Remove them by vacuum filtration, washing the filter cake with a small amount of dilute (pH 9) NaOH solution.

    • Combine the filtrate and the washings.

  • Selective Precipitation:

    • Cool the clear filtrate in an ice bath to minimize solubility during precipitation.

    • Slowly add 1 M aqueous Hydrochloric Acid (HCl) dropwise with continuous, efficient stirring. Monitor the pH of the solution closely with a calibrated pH meter.

    • A precipitate will begin to form. Continue adding acid until the pH reaches the point of maximum precipitation (typically between pH 3.5 and 5.0). Do not overshoot and make the solution strongly acidic, as this could re-dissolve the product by protonating the amine.

  • Isolation and Drying:

    • Once precipitation is complete, continue stirring the cold slurry for 30 minutes to ensure complete crystallization.

    • Collect the purified solid by vacuum filtration.

    • Wash the filter cake sequentially with cold deionized water (to remove salts) and then a small amount of cold ethanol or acetone (to aid drying).

    • Dry the purified product in a vacuum oven at 50-60°C to a constant weight.

pH_Precipitation A Crude Product in Water B Add 1M NaOH (aq) to pH ~9-10 A->B C Solution of Sodium Salt (Product is Dissolved) B->C D Filter to remove base-insoluble impurities C->D E Clear Filtrate D->E F Cool to 0-5°C E->F G Slowly add 1M HCl (aq) to pH ~4 (pI) F->G H Precipitation of Pure Product G->H I Filter, Wash & Dry H->I J Purified 2-Amino-4,5-diiodobenzoic acid I->J

Caption: Workflow for pH-gradient precipitation.

Method 2: Flash Column Chromatography

For impurities that are too similar to be removed by extraction, flash column chromatography provides a higher degree of separation. The key is to suppress the ionic character of the molecule on the column.

Causality & Expertise: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound will strongly interact with these acidic sites via an acid-base interaction, causing the compound to stick to the column and elute as a broad, tailing peak, if at all.[7] To prevent this, we must add a modifier to the mobile phase. By adding a small percentage of a volatile acid like acetic acid or formic acid, we create an acidic environment. This protonates the basic amino group of the eluent, but more importantly, it protonates our compound's amino group before it interacts with the silica. This ensures the compound remains in a single, protonated state. Furthermore, the acidic additive helps to keep the carboxylic acid group in its neutral -COOH form, preventing deprotonation and interaction with basic sites on the silica.[10] This "masking" of the amphoteric nature allows the compound to travel through the column based on polarity differences, enabling a clean separation.

Solvent System (v/v)PolarityComments
Hexanes / Ethyl Acetate + 1% Acetic AcidLow to MediumGood starting point. The ratio is varied to achieve the desired retention factor (Rf) of ~0.25-0.35 on TLC.
Dichloromethane / Methanol + 1% Acetic AcidMedium to HighUse for more polar compounds that do not move in Hex/EtOAc. Start with 1-2% MeOH and increase as needed.
  • TLC Analysis:

    • Develop a suitable mobile phase using Thin Layer Chromatography (TLC). Dissolve a small amount of crude material and spot it on a silica gel TLC plate.

    • Test various ratios of a solvent system (e.g., 70:30 Hexanes:EtOAc) containing 1% acetic acid. The ideal system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Pack the column using the "slurry" method with your chosen initial mobile phase (e.g., 90:10 Hexanes:EtOAc + 1% Acetic Acid). Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This method generally provides better resolution than loading the sample as a solution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial, low-polarity mobile phase. Apply gentle air pressure to achieve a steady flow rate.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis. For example, move from 10% EtOAc to 20%, then 30%, etc.

    • Collect fractions continuously in test tubes.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. The added acetic acid is volatile and should be removed under high vacuum.

Flash_Chromatography cluster_0 Preparation cluster_1 Separation cluster_2 Isolation TLC 1. TLC Analysis (Find Solvent System + 1% AcOH) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient (e.g., 10% -> 50% EtOAc in Hexanes) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Purified Product Evap->Product

Caption: Workflow for flash column chromatography.

Method 3: Preparative Reversed-Phase HPLC (Prep-HPLC)

This is the ultimate tool for achieving analytical-grade purity, capable of separating even very closely related isomers. The principle is to separate compounds based on their hydrophobicity.

Causality & Expertise: In reversed-phase HPLC, the stationary phase (e.g., C18 silica) is nonpolar, and the mobile phase is polar (e.g., water/acetonitrile).[11] Compounds elute based on their relative hydrophobicity; more polar compounds elute first, while more nonpolar (hydrophobic) compounds are retained longer. Similar to normal-phase chromatography, controlling the ionization state is critical. By adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase, we ensure both the carboxylic acid and amino groups are protonated. This creates a single, positively charged species that interacts consistently with the C18 stationary phase, leading to sharp, symmetrical peaks and enabling high-resolution separation.[14] The process involves developing a method on a small analytical column and then scaling it up to a larger preparative column to handle more material.[13]

  • Analytical Method Development:

    • Using an analytical HPLC system with a C18 column, inject a dilute solution of the crude material.

    • Develop a gradient method, typically using Mobile Phase A: Water + 0.1% TFA and Mobile Phase B: Acetonitrile + 0.1% TFA.

    • A typical starting gradient might be 10% B to 90% B over 15-20 minutes.

    • Optimize the gradient to achieve baseline separation between the peak for 2-Amino-4,5-diiodobenzoic acid and all impurity peaks.

  • Scale-Up Calculation and Sample Preparation:

    • Based on the analytical run, calculate the loading capacity for your preparative C18 column.

    • Prepare a concentrated stock solution of your crude material by dissolving it in the initial mobile phase composition or a solvent like DMSO. Ensure the solution is filtered before injection to prevent column clogging.

  • Preparative Run and Fraction Collection:

    • Equilibrate the preparative HPLC system and column with the starting mobile phase conditions.

    • Inject the prepared sample onto the column.

    • Run the scaled-up gradient method.

    • Use an automated fraction collector to collect peaks as they elute from the column, triggered by the UV detector signal.

  • Purity Analysis and Product Isolation:

    • Analyze a small aliquot from each collected fraction (or a pooled set of fractions corresponding to the main peak) using the analytical HPLC method to confirm purity.

    • Combine all fractions that meet the desired purity specification (>99%).

    • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a TFA salt.

    • Note: If the TFA salt is undesirable, a subsequent salt-break step (e.g., using the pH precipitation method described above) may be necessary.

Prep_HPLC A 1. Analytical HPLC: Develop separation method (C18, H2O/ACN + 0.1% TFA) B 2. Prepare Concentrated Crude Solution A->B C 3. Inject on Preparative C18 Column B->C D 4. Run Scaled-Up Gradient C->D E 5. Collect Fractions via UV Detector D->E F 6. Analyze Fraction Purity (Analytical HPLC) E->F G 7. Pool Pure Fractions F->G H 8. Remove Solvent (Rotovap + Lyophilization) G->H I High-Purity Product (>99%) H->I

Caption: Workflow for preparative HPLC purification.

References

  • Google Patents. (n.d.). Method for preparing 2-amino-5-iodo benzoic acid. (KR20070039948A).
  • Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Method For Producing 2-Amino-5-Iodobenzoic Acid. (US20070219396A1).
  • Google Patents. (n.d.). The preparation method of 2-amino-5-iodobenzoic acid. (CN100545146C).
  • PrepChem. (n.d.). Preparation of 4-amino-3,5-diiodobenzoic acid. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Yildirim, H., et al. (2015). Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid... Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 114-124. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Chromatography Online. (2025). Practical aspects of preparative HPLC in pharmaceutical development and production. Retrieved from [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of p-aminobenzoic acid and methoxsalen on various.... Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Differentiation of 2-Amino-4,5-diiodobenzoic Acid vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of radiocontrast agents and kinase inhibitors, 2-Amino-4,5-diiodobenzoic acid is a critical scaffold.[1] However, its synthesis is prone to contamination by its thermodynamic regioisomer, 2-Amino-3,5-diiodobenzoic acid .[1]

Differentiation between these isomers is a common analytical bottleneck. While Mass Spectrometry (MS) yields identical molecular ion peaks (


 388.9), Proton NMR (

H-NMR) provides the definitive structural proof.[1] This guide outlines the specific spectroscopic signatures required to validate the 4,5-substitution pattern against the 3,5-isomer, supported by predictive modeling and experimental reference data.

Structural Context & Synthetic Trap

To understand the analytical challenge, one must understand the origin of the isomers.[1]

  • The Impurity (3,5-Isomer): Direct iodination of anthranilic acid (2-aminobenzoic acid) using electrophilic reagents (e.g., ICl,

    
    ) overwhelmingly favors the 3- and 5-positions .[1] This is due to the strong ortho/para directing effect of the amino group.[1] The 3,5-diiodo isomer is the thermodynamic sink.[1]
    
  • The Target (4,5-Isomer): Accessing the 4,5-diiodo pattern typically requires indirect methods (e.g., iodination of 4-aminobenzoic acid followed by carboxyl introduction, or specific blocking groups). Consequently, any "4,5-diiodo" sample must be rigorously screened for 3,5-contamination.[1]

Isomer Visualization[1]
  • Target: 2-Amino-4,5-diiodobenzoic acid (Protons at C3, C6)[1]

  • Major Alternative: 2-Amino-3,5-diiodobenzoic acid (Protons at C4, C6)[1]

Comparative Spectroscopy: The Decision Matrix

The following table summarizes the definitive spectral differences.

Table 1: Spectroscopic Differentiation Matrix[1]
FeatureTarget: 4,5-Diiodo Isomer Alternative: 3,5-Diiodo Isomer Differentiation Logic
Proton Environment Para relationship (H-3 & H-6)Meta relationship (H-4 & H-6)Coupling Constant (

)
is the key differentiator.

H-NMR Multiplicity
Two distinct Singlets (s)Two distinct Doublets (d)Para coupling is negligible (

Hz); Meta coupling is distinct (

Hz).[1][2][3]
Chemical Shift (

)
Large Separation (>1.0 ppm)Small Separation (<0.5 ppm)H-3 is shielded by

; H-6 is deshielded by

.[1] In 3,5-isomer, both protons are relatively deshielded.[1]
IR (Fingerprint) C-H out-of-plane: ~860-880 cm

(isolated H)
C-H out-of-plane: ~810-830 cm

Substitution pattern alters the bending vibrations.[1]
Melting Point Typically >200°C (Dec)230-232°C (Dec)unreliable as primary ID due to decomposition overlap.[1]

Deep Dive: H-NMR Analysis

This is the gold standard for validation. The substitution pattern dictates the spin-spin coupling.[1]

A. The 3,5-Diiodobenzoic Acid Spectrum (The Reference)

In the 3,5-isomer, the protons are located at positions 4 and 6.[1]

  • H-6: Located between the Carboxyl (COOH) and Iodine.[1] Highly deshielded.

  • H-4: Located between two Iodine atoms.[1][4]

  • Coupling: These protons are meta to each other.[1]

  • Observed Signal: Two doublets with a coupling constant

    
    .[1]
    

Data Reference:


 8.14 (d, 

Hz, 1H, H-6),

7.95 (d,

Hz, 1H, H-4). (Solvent: DMSO-

) [1]
B. The 4,5-Diiodobenzoic Acid Spectrum (The Target)

In the 4,5-isomer, the protons are located at positions 3 and 6.[1]

  • H-6: Ortho to Carboxyl (COOH).[1] Strongly Deshielded (Expect ~8.0 - 8.3 ppm).[1]

  • H-3: Ortho to Amino (

    
    ). Strongly Shielded  (Expect ~6.8 - 7.2 ppm).[1]
    
  • Coupling: These protons are para to each other.[1]

  • Observed Signal: Two sharp singlets .[1] Para coupling is usually not resolved on standard 300/400 MHz instruments.[1]

Diagram 1: Analytical Logic Flow

The following decision tree illustrates the workflow for validating the sample identity.

NMR_Logic Start Start: Unknown Sample (Mass = 388.9 Da) Solubility Dissolve in DMSO-d6 (Avoid CDCl3 due to solubility) Start->Solubility RunNMR Acquire 1H-NMR (>300 MHz) Solubility->RunNMR Decision1 Analyze Aromatic Region (6.5 - 8.5 ppm) RunNMR->Decision1 ResultA Two Doublets (d) J ~ 2.0 Hz Decision1->ResultA Meta Coupling ResultB Two Singlets (s) Large Shift Separation Decision1->ResultB No Coupling ConclusionA Identity: 3,5-Diiodo Isomer (Common Impurity) ResultA->ConclusionA ConclusionB Identity: 4,5-Diiodo Isomer (Target Product) ResultB->ConclusionB

Caption: Analytical decision tree for distinguishing diiodoanthranilic acid isomers via NMR coupling constants.

Experimental Protocol: Structural Validation

Objective: To confirm the regiochemistry of a synthesized batch of 2-Amino-4,5-diiodobenzoic acid.

Materials
  • Sample: ~10 mg of dry solid.

  • Solvent: DMSO-

    
     (Deuterated Dimethyl Sulfoxide).[1] Note: Anthranilic acids have poor solubility in 
    
    
    
    .[1]
  • Instrument: 400 MHz NMR Spectrometer (or higher).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-

    
    . Ensure complete dissolution; filtering may be required if inorganic salts (from iodination) persist.[1]
    
  • Acquisition:

    • Set spectral width to -2 to 14 ppm.[1]

    • Number of scans (NS): 16 or 32 (sufficient for aromatic protons).[1]

    • Relaxation delay (D1): 1.0 second.[1][2]

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm.[1]

    • Apply exponential multiplication (LB = 0.3 Hz) to sharpen peaks.

  • Analysis (The "Check"):

    • Integration: Verify the ratio of aromatic protons is 1:1.

    • Peak Picking: Identify the two aromatic signals.

    • Calculation: Calculate

      
       (difference in ppm).
      
      • If

        
         ppm 
        
        
        
        Suspect 3,5-isomer.[1]
      • If

        
         ppm 
        
        
        
        Consistent with 4,5-isomer (due to H-3 shielding by
        
        
        ).[1]

Synthesis & Impurity Origins[1][5]

Understanding the synthesis route helps anticipate the impurity profile.[1]

Synthesis_Path Start Anthranilic Acid (2-Aminobenzoic Acid) DirectPath Direct Electrophilic Substitution Start->DirectPath + Reagent Reagent Iodination Reagent (ICl or I2/H2O2) Product35 3,5-Diiodo Isomer (Thermodynamic Product) DirectPath->Product35 Major Pathway (o,p-direction) Product45 4,5-Diiodo Isomer (Requires Indirect Route) DirectPath->Product45 Trace/None (Sterically/Electronically Disfavored)

Caption: Reaction pathway illustrating why direct iodination favors the 3,5-isomer over the 4,5-target.

References

  • National Institutes of Health (NIH). (2015).[1] Synthesis, structural and computational characterization of 2-amino-3,5-diiodobenzoic acid. PubMed.[1] Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved October 26, 2023, from [Link]

Sources

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